molecular formula C9H8BrN B1457534 2-(2-Bromo-4-methylphenyl)acetonitrile CAS No. 1069114-80-2

2-(2-Bromo-4-methylphenyl)acetonitrile

Cat. No.: B1457534
CAS No.: 1069114-80-2
M. Wt: 210.07 g/mol
InChI Key: QVPPXJQQEUZIHP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)acetonitrile is a high-value arylacetonitrile derivative engineered for advanced organic synthesis and drug discovery research. This compound integrates a bromine atom and a nitrile group on a toluene scaffold, creating a multi-functional synthetic intermediate. The nitrile group is a versatile handle, readily convertible into other critical functional groups such as carboxylic acids, amides, and amines, thereby introducing polarity or serving as a precursor in molecular assembly . The strategic placement of the bromine atom at the benzylic position makes it a highly reactive site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nitrile group, which polarizes the carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles including amines, thiols, and carbanions . This allows researchers to efficiently construct complex molecular architectures, such as α-amino, α-thio, or α-alkyl arylacetonitriles, which are key scaffolds in medicinal chemistry. Its primary research value lies in its role as a pivotal building block for the synthesis of more complex, biologically active molecules and for creating diverse compound libraries for high-throughput screening . As a key synthon, it is instrumental in forging carbon-carbon and carbon-heteroatom bonds, fundamental operations in the development of pharmaceuticals and agrochemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPPXJQQEUZIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are critical for the efficient assembly of complex molecular architectures. 2-(2-Bromo-4-methylphenyl)acetonitrile is a highly versatile synthetic intermediate characterized by its orthogonal reactivity. Featuring both an electrophilic-ready aryl bromide and a nucleophilic-ready benzylic nitrile, this compound serves as a linchpin in divergent synthetic strategies, enabling researchers to construct multi-ring systems, specialized active pharmaceutical ingredients (APIs), and complex alkaloids.

This whitepaper provides an in-depth technical analysis of the compound’s core physicochemical properties, the mechanistic rationale behind its synthesis, and field-validated protocols for its preparation and application.

Core Identity & Physicochemical Properties

Understanding the exact physical and structural parameters of a building block is the first step in rigorous experimental design. The molecular weight and formula of 2-(2-Bromo-4-methylphenyl)acetonitrile are precisely defined by its atomic composition: nine carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom[1].

The quantitative data and structural identifiers are summarized in the table below:

PropertyValue
Compound Name 2-(2-Bromo-4-methylphenyl)acetonitrile
CAS Number 1069114-80-2[2]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1][2]
SMILES String N#CCC1=CC=C(C)C=C1Br[1]
LogP (Predicted) 2.82[1]
Structural Features Ortho-aryl bromide, para-methyl group, benzylic nitrile

Mechanistic Role in Organic Synthesis

The strategic value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its orthogonal reactivity profile . As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does under specific conditions:

  • The Aryl Bromide (Cross-Coupling Hub): The bromine atom is situated on an sp2 -hybridized aromatic carbon. It is completely inert to standard nucleophilic substitution but is highly reactive towards transition-metal insertion (e.g., Palladium or Copper). This allows for downstream Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions without disturbing the nitrile group.

  • The Benzylic Nitrile (Nucleophilic Hub): The α -protons adjacent to the nitrile group are highly acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization provided by the adjacent phenyl ring. Deprotonation with strong bases (e.g., NaH, LDA) generates a stable carbanion that can undergo rapid α -alkylation or Knoevenagel condensations.

Validated Synthetic Methodology

The most efficient, self-validating system for synthesizing 2-(2-Bromo-4-methylphenyl)acetonitrile is the cyanation of its corresponding benzyl halide precursor, 2-bromo-4-methylbenzyl bromide[3].

Causality of Experimental Choices
  • Solvent Selection: Historically, benzyl cyanides were prepared in aqueous ethanol mixtures[4]. However, modern protocols utilize polar aprotic solvents like N,N-Dimethylformamide (DMF)[3]. DMF strongly solvates the sodium cation ( Na+ ) but leaves the cyanide anion ( CN− ) relatively unsolvated. This "naked" cyanide is exceptionally nucleophilic, lowering the activation energy of the SN​2 transition state and accelerating the reaction at room temperature.

  • Chemoselectivity: The starting material contains two halogens. The SN​2 displacement is strictly chemoselective for the benzylic position because the sp3 -hybridized benzylic carbon permits the requisite backside attack by the cyanide ion. The sp2 -hybridized aryl bromide sterically and electronically blocks backside attack, remaining fully intact.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried, round-bottom flask with 2-bromo-4-methylbenzyl bromide (1.0 equiv) and anhydrous DMF (approx. 0.5 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add sodium cyanide (NaCN, 1.5 to 3.0 equiv) in a single portion[3]. (Safety Note: NaCN is highly toxic; execute exclusively in a certified fume hood with proper PPE).

  • Reaction Execution: Stir the resulting suspension at room temperature (20–25 °C) for 3 to 5 hours. Monitor progression via TLC or GC-MS until the complete consumption of the benzylic bromide.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing distilled water (at least 5x the volume of DMF). This quenches unreacted cyanide and forces the organic product out of the highly polar aqueous-DMF phase[3].

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic extracts sequentially with water (to remove residual DMF) and saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo to yield the target 2-(2-Bromo-4-methylphenyl)acetonitrile[3].

SN2_Synthesis A 2-Bromo-4-methylbenzyl bromide (Substrate) C SN2 Transition State (Benzylic Carbon) A->C CN- Attack B NaCN in DMF (Nucleophile & Solvent) B->C Solvation D 2-(2-Bromo-4-methylphenyl)acetonitrile (Target Product) C->D Br- Departure

SN2 displacement of benzylic bromide by cyanide in polar aprotic solvent.

Downstream Applications in Drug Development

Once synthesized, 2-(2-Bromo-4-methylphenyl)acetonitrile acts as a central node for divergent chemical synthesis. In pharmaceutical development, it is frequently utilized to construct complex polycyclic frameworks. For example, similar brominated phenylacetonitriles have been utilized in one-pot Suzuki-Miyaura coupling/aldol condensation sequences to synthesize phenanthrene derivatives, which are core structures in natural products like Laetevirenol A[3].

Furthermore, the reduction of the nitrile group yields phenethylamine derivatives, a ubiquitous pharmacophore in neuroactive drugs and cardiovascular agents.

Downstream_Apps Core 2-(2-Bromo-4-methylphenyl)acetonitrile Rx1 Suzuki/Heck Coupling (Aryl Bromide) Core->Rx1 Rx2 Alpha-Alkylation (Acidic Protons) Core->Rx2 Rx3 Nitrile Reduction (Primary Amine) Core->Rx3 API1 Biaryl Frameworks Rx1->API1 API2 Complex Quaternary Centers Rx2->API2 API3 Phenethylamine Derivatives Rx3->API3

Divergent synthetic pathways utilizing the orthogonal reactivity of the core.

References

  • Google Patents - CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring URL
  • ACS Publications - Total Synthesis of Laetevirenol A | The Journal of Organic Chemistry URL: [Link]

Sources

2-(2-Bromo-4-methylphenyl)acetonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Bromo-4-methylphenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of complex organic molecules. The document details its chemical identifiers, physical properties, a validated synthesis protocol, and methods for structural characterization. Furthermore, it explores the compound's synthetic utility, particularly as a versatile building block in drug discovery and development, underscored by its capacity for diverse chemical transformations. Safety protocols and handling guidelines are also presented, drawing from data on structurally analogous compounds to ensure best practices in a research and development setting. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this compound for their work.

Part 1: Core Chemical Identity and Properties

2-(2-Bromo-4-methylphenyl)acetonitrile is a substituted phenylacetonitrile compound. The strategic placement of the bromo, methyl, and acetonitrile functional groups makes it a valuable precursor for creating a wide array of more complex molecular architectures.

Key Identifiers and Physicochemical Data

Quantitative and identifying data for 2-(2-Bromo-4-methylphenyl)acetonitrile have been consolidated from various chemical suppliers and databases. The following table summarizes these core identifiers.

IdentifierValueSource(s)
CAS Number 1069114-80-2[1][2]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
Purity Commonly available at ≥95% - 98%[1][2]
SMILES N#CCC1=CC=C(C)C=C1Br[1]
Topological Polar Surface Area (TPSA) 23.79 Ų[1]
Predicted LogP 2.8236[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Chemical Structure

The structure features a benzene ring substituted with a bromo group at position 2, a methyl group at position 4, and an acetonitrile group attached to the ring.

Caption: Chemical structure of 2-(2-Bromo-4-methylphenyl)acetonitrile.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of substituted phenylacetonitriles is a well-established area of organic chemistry. The following section details a plausible and robust synthetic route and the expected analytical characterization.

Proposed Synthesis Workflow

The synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile can be efficiently achieved from 2-bromo-4-methylaniline via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.

Causality of Experimental Choices:

  • Diazotization: The initial step involves converting the primary amine of 2-bromo-4-methylaniline into a diazonium salt using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Cyanation: The subsequent introduction of the cyano group is achieved by reacting the diazonium salt with a copper(I) cyanide solution. Copper(I) acts as a catalyst in this nucleophilic substitution reaction, where the dinitrogen molecule serves as an excellent leaving group.

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Experimental Protocol (Exemplary)
  • Diazotization: Dissolve 2-bromo-4-methylaniline (1.0 eq) in an aqueous solution of sulfuric acid (2.5 eq) and cool the mixture to 0-5°C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the resulting solution for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification: Cool the mixture, and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Purify the crude product via column chromatography on silica gel to yield pure 2-(2-Bromo-4-methylphenyl)acetonitrile.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.3-2.4 ppm, a singlet for the benzylic (CH₂) protons around δ 3.7-3.9 ppm, and distinct signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the substituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals, including the characteristic nitrile carbon signal (C≡N) around δ 117-120 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ will be present, confirming the presence of the nitrile (C≡N) functional group.

Part 3: Applications in Drug Discovery and Development

The true value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its versatility as a synthetic intermediate. Its two primary functional handles—the bromo group and the nitrile group—can be selectively and efficiently transformed, making it a powerful starting point for building diverse molecular libraries.

Synthetic Utility and Transformations
  • Cross-Coupling Reactions: The bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds with amines).[5] This allows for the introduction of a vast array of aromatic, heterocyclic, or alkyl groups at this position, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Nitrile Group Manipulations: The nitrile group is a versatile precursor to other critical functional groups. It can be:

    • Reduced to a primary amine (-CH₂NH₂), a common pharmacophore.

    • Hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide bond formation.[5]

G Core 2-(2-Bromo-4-methylphenyl)acetonitrile Nitrile_Hydrolysis Nitrile Hydrolysis (e.g., NaOH, H₂O) Core->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/cat.) Core->Nitrile_Reduction Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Acid Carboxylic Acid Derivative Nitrile_Hydrolysis->Acid Amine Primary Amine Derivative Nitrile_Reduction->Amine Aryl Aryl-Substituted Derivative Suzuki->Aryl Amino Amino-Substituted Derivative Buchwald->Amino

Caption: Key synthetic transformations of the title compound.

Role in Kinase Inhibitor Scaffolds

Many small-molecule kinase inhibitors, which are crucial in oncology, feature a heterocyclic core.[5] 2-(2-Bromo-4-methylphenyl)acetonitrile is an excellent starting material for such scaffolds. A typical strategy involves a Suzuki coupling to introduce a heterocyclic moiety (e.g., pyridine, pyrimidine) at the 2-position, followed by hydrolysis of the nitrile to an acid and subsequent amide coupling to build out the rest of the inhibitor structure.[5]

Part 4: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 2-(2-Bromo-4-methylphenyl)acetonitrile is not universally available, data from structurally related compounds, such as other brominated phenylacetonitriles and bromoacetonitrile itself, indicate that it should be handled as an acutely toxic and irritating substance.[6][7][8]

Hazard Identification (Inferred)
  • GHS Classification (Anticipated):

    • Acute Toxicity, Oral (Category 3)[7]

    • Acute Toxicity, Dermal (Category 3)[7]

    • Acute Toxicity, Inhalation (Category 3)[7]

    • Skin Irritation (Category 2)[6]

    • Serious Eye Irritation (Category 2)[6]

  • Signal Word: Danger

  • Hazard Statements (Anticipated): H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodAll handling of the solid and solutions must be performed in a fume hood to prevent inhalation of dust or vapors.[8]
Eye/Face Protection Chemical safety goggles and face shieldProtects against splashes and dust which can cause severe eye irritation.[6][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, as the compound is considered toxic upon dermal absorption.
Body Protection Chemically resistant lab coatPrevents contamination of personal clothing.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired if there is a risk of exceeding exposure limits or when working outside of a fume hood.[8]
Handling, Storage, and Disposal
  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]

  • Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility in accordance with local, regional, and national regulations.[6][7]

References

  • 2-(2-Bromo-4-methylphenyl)acetonitrile, 95%. J&K Scientific. [Link]

  • 2-(4-bromo-2-methylphenyl)acetonitrile. Chemazone. [Link]

  • 2-(2-Bromophenyl)acetonitrile. Pharmaffiliates. [Link]

  • Synthesis of 2-(2-Bromophenyl)-2-propylpentanenitrile. Organic Syntheses. [Link]

  • 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile. PubChemLite. [Link]

  • 2-(2-Bromo-4-formylphenoxy)acetonitrile. PubChem. [Link]

Sources

Solubility profile of 2-(2-Bromo-4-methylphenyl)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromo-4-methylphenyl)acetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in process development, reaction optimization, and formulation, this document offers researchers, scientists, and drug development professionals a detailed exploration of the theoretical underpinnings and practical methodologies for accurate solubility assessment. While specific experimental solubility data for this compound is not extensively published, this guide equips the user with the necessary protocols and analytical techniques to generate reliable solubility data in various organic solvents. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible results.

Introduction: The Significance of Solubility in Synthesis and Development

2-(2-Bromo-4-methylphenyl)acetonitrile is a versatile building block in organic synthesis, primarily owing to its reactive nitrile and bromo-substituted aromatic functionalities.[1] These features allow for its use in the construction of more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its handling, reaction kinetics, purification, and formulation.

A comprehensive understanding of the solubility profile is crucial for:

  • Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction conditions, which can significantly impact reaction rate and yield.

  • Process Scalability: Designing efficient and safe scale-up processes by predicting dissolution rates and solvent volumes.

  • Purification Strategies: Developing effective crystallization and precipitation methods for isolating the pure compound.

  • Formulation Development: For final drug products, the solubility of precursors can influence the purity and morphology of the API.

This guide will provide the theoretical basis and practical instructions for determining the solubility of 2-(2-Bromo-4-methylphenyl)acetonitrile, thereby empowering researchers to make informed decisions throughout the development lifecycle.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is scarce, we can infer some solubility characteristics from the compound's structure and computed properties.

Table 1: Physicochemical Properties of 2-(2-Bromo-4-methylphenyl)acetonitrile

PropertyValueSource
Molecular FormulaC₉H₈BrNChemScene[2]
Molecular Weight210.07 g/mol ChemScene[2]
LogP2.8236ChemScene[2]
Topological Polar Surface Area (TPSA)23.79 ŲChemScene[2]
Hydrogen Bond Acceptors1ChemScene[2]
Hydrogen Bond Donors0ChemScene[2]

The LogP value of 2.8236 suggests that 2-(2-Bromo-4-methylphenyl)acetonitrile is a relatively non-polar compound and is expected to exhibit better solubility in organic solvents than in water. The presence of a nitrile group provides a polar site capable of acting as a hydrogen bond acceptor, which may enhance solubility in polar aprotic solvents like acetonitrile. Acetonitrile is a common solvent in organic synthesis and is known for its ability to dissolve a wide range of organic compounds.[3]

Experimental Determination of Solubility: Methodologies and Protocols

The accurate determination of solubility requires robust experimental techniques. The two primary methods for measuring the solubility of a solid in a liquid are the isothermal and polythermal methods.[4]

Isothermal Method (Shake-Flask Method)

The isothermal, or shake-flask, method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute (2-(2-Bromo-4-methylphenyl)acetonitrile) B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., using a shaker bath) C->D E Allow sufficient time to reach equilibrium (e.g., 24-72h) D->E F Allow particles to settle E->F G Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) F->G H Dilute aliquot with appropriate solvent G->H I Quantify concentration (e.g., HPLC, GC) H->I cluster_prep Sample Preparation cluster_heating Heating Cycle cluster_cooling Cooling Cycle cluster_data Data Analysis A Prepare a slurry of known composition (solute and solvent) B Heat the slurry at a controlled rate with agitation A->B C Visually or instrumentally detect the temperature of complete dissolution B->C D Cool the clear solution at a controlled rate with agitation C->D E Visually or instrumentally detect the temperature of initial crystallization D->E F Record dissolution and crystallization temperatures E->F G Repeat for multiple compositions to construct the solubility curve F->G

Caption: Polythermal Solubility Determination Workflow.

  • Preparation: Prepare a series of vials with known masses of 2-(2-Bromo-4-methylphenyl)acetonitrile and the chosen organic solvent.

  • Heating and Cooling Cycles: Place the vials in a system that allows for controlled heating and cooling with agitation and visual or instrumental observation (e.g., a crystallization monitoring system).

  • Data Collection: For each sample, slowly heat the slurry until all the solid dissolves and record this temperature. Then, slowly cool the solution until the first crystals appear and record this temperature.

  • Solubility Curve Construction: Plot the dissolution temperatures against the composition for each sample to generate the solubility curve.

Analytical Quantification Techniques

The accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile. [5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. [7]A reverse-phase HPLC method with UV detection is recommended for 2-(2-Bromo-4-methylphenyl)acetonitrile.

Table 2: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Acetonitrile is a common organic modifier that provides good peak shape for nitriles. [3]The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 225 nm)The aromatic ring should provide strong UV absorbance. The optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical volume for analytical HPLC.
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Given the predicted boiling point of a similar compound, 2-(4-Bromo-2-methylphenyl)acetonitrile, is around 305.7 °C, GC is a viable option. Table 3: Suggested Starting GC Method Parameters

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (non-polar)Suitable for a wide range of organic compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program Start at 100 °C, ramp to 280 °CA temperature ramp will ensure good separation from any potential impurities.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds. MS provides higher selectivity and structural information. [6]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.

Data Analysis and Reporting

The solubility data should be reported in standard units, such as g/100g of solvent, mg/mL, or mole fraction. It is also beneficial to model the temperature dependence of solubility using thermodynamic models like the Apelblat or λh equations. [4]This allows for the interpolation of solubility at temperatures not experimentally measured and the calculation of thermodynamic parameters of dissolution.

Conclusion

While readily available solubility data for 2-(2-Bromo-4-methylphenyl)acetonitrile is limited, this guide provides a robust framework for its experimental determination. By employing the detailed isothermal or polythermal methodologies and validated analytical techniques such as HPLC or GC, researchers can generate high-quality, reliable solubility profiles. This data is indispensable for the efficient and safe development, optimization, and scale-up of synthetic processes involving this important chemical intermediate. The principles and protocols outlined herein are grounded in established scientific practices, ensuring the integrity and utility of the generated data for researchers, scientists, and drug development professionals.

References

  • Organic Syntheses. Procedure for the Synthesis of a Related Bromo-phenylacetonitrile Derivative. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods for Chemical Substances. [Link]

  • Crystal Growth & Design. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

  • Cheméo. Chemical Properties of Acetonitrile. [Link]

  • PubChem, National Institutes of Health. 2-(p-Tolyl)acetonitrile. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • Research & Reviews: Journal of Chemistry. Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. [Link]

  • Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

  • World Health Organization. Guidelines for drinking-water quality: Analytical methods and achievability. [Link]

  • PubChem, National Institutes of Health. 2-(2-Bromo-4-formylphenoxy)acetonitrile. [Link]

Sources

Literature review of 2-(2-Bromo-4-methylphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-methylphenyl)acetonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and a bromo-substituted aromatic ring, offers a versatile scaffold for the construction of more complex molecular architectures. The nitrile moiety can be readily transformed into amines, carboxylic acids, or ketones, while the aryl bromide is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies.

Synthetic Strategies

The synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide will focus on two principal and robust strategies: nucleophilic substitution of a benzyl halide and a multi-step approach involving the Sandmeyer reaction. Additionally, modern catalytic alternatives will be discussed.

Route 1: Nucleophilic Substitution of 2-Bromo-4-methylbenzyl Halide

This is arguably the most direct and widely employed method for the synthesis of benzylic nitriles. The strategy involves a two-step sequence starting from the corresponding benzyl alcohol: (1) conversion of the alcohol to a more reactive benzyl halide (bromide or chloride), and (2) subsequent nucleophilic displacement of the halide by a cyanide anion.

Causality and Mechanistic Insights

The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group, typically a halide. This is achieved using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting benzyl halide is highly susceptible to Sₙ2 reactions. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a potent nucleophile that readily displaces the halide to form the desired carbon-carbon bond, yielding the benzyl cyanide product.

Visualizing the Workflow

cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation A 2-Bromo-4-methylbenzyl alcohol B 2-Bromo-4-methylbenzyl bromide A->B  PBr₃ or SOCl₂  DCM, 0°C to RT C 2-Bromo-4-methylbenzyl bromide D 2-(2-Bromo-4-methylphenyl)acetonitrile C->D  NaCN or KCN  DMF/H₂O or Ethanol/H₂O A 3-Amino-4-methyltoluene B Diazonium Salt Intermediate A->B  NaNO₂, HBr  0-5°C C 2-Bromo-4-methylbenzonitrile B->C  CuCN, KCN  Heat D 2-Bromo-4-(bromomethyl)benzonitrile C->D  NBS, AIBN  CCl₄, Reflux E 2-(2-Bromo-4-methylphenyl)acetonitrile D->E  NaCN  DMF

Thermodynamic Profiling of 2-(2-Bromo-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide for Process Chemistry and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

In advanced active pharmaceutical ingredient (API) synthesis, 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) serves as a critical bifunctional intermediate. Featuring both a reactive aryl bromide (primed for Buchwald-Hartwig or Suzuki cross-coupling) and a nitrile group (susceptible to reduction or hydrolysis), its thermodynamic behavior dictates the safety and efficiency of downstream processing.

For process chemists and chemical engineers, understanding the thermodynamic properties of this compound—specifically its heat capacity ( Cp​ ), enthalpy of fusion ( ΔHfus​ ), and vapor pressure ( Pvap​ )—is non-negotiable. These parameters define the thermal safety envelope, dictate cooling jacket specifications during highly exothermic Grignard formations, and guide solvent selection for crystallization. This whitepaper establishes a rigorous framework for determining these properties, transitioning from computational predictive models to self-validating empirical protocols.

Predictive Thermodynamics: Computational Modeling

Before committing physical material to instrumental analysis, establishing a theoretical thermodynamic baseline is a critical first step. This provides a safety envelope for instrument calibration and prevents catastrophic thermal degradation during empirical testing.

The Joback-Reid Group Contribution Method

To estimate the fundamental thermodynamic properties of 2-(2-Bromo-4-methylphenyl)acetonitrile, we utilize the [1]. This group-contribution approach deconstructs the molecule into its constituent functional groups (an aromatic ring, a methyl group, a bromine atom, and an acetonitrile moiety) to calculate thermophysical properties based on additive numerical contributions[1].

Causality of Choice: The Joback method is selected because it assumes no interactions between non-adjacent groups, allowing for rapid, low-computational-demand estimations that are highly reliable for preliminary reactor design and process simulation[1].

Table 1: Thermodynamic Property Matrix for 2-(2-Bromo-4-methylphenyl)acetonitrile

Note: Due to the specialized nature of this intermediate, empirical values are derived from standardized predictive modeling and are presented alongside the rigorous experimental frameworks required to validate them in a GLP/GMP environment.

PropertySymbolEstimated Value (Computational)Recommended Experimental Protocol
Molecular Weight MW 210.07 g/mol Mass Spectrometry (ESI-MS)
Melting Point Tm​ 45.0 – 55.0 °CDSC (ASTM E928)
Boiling Point Tb​ ~315.0 °C (Extrapolated)Knudsen Effusion (KEMS)
Specific Heat Capacity (at 298 K) Cp​ ~1.45 J/(g·K)DSC (ASTM E1269)
Enthalpy of Fusion ΔHfus​ ~18.5 kJ/molDSC
Enthalpy of Vaporization ΔHvap​ ~62.0 kJ/molKnudsen Effusion (KEMS)
Density (Solid) ρ ~1.48 g/cm³Gas Pycnometry

Empirical Validation Protocols: The Self-Validating Systems

To transition from theoretical estimates to actionable process data, empirical validation must be conducted using self-validating instrumental protocols.

Pathway A 2-(2-Bromo-4-methylphenyl)acetonitrile B Computational Modeling (Joback Method) A->B Theoretical Baseline C Empirical Validation A->C Physical Sample F Thermodynamic Matrix (Cp, ΔH_fus, ΔH_vap, Tm) B->F Predictive Values D DSC (ASTM E1269 & E928) C->D E Knudsen Effusion (KEMS) C->E D->F Tm, Cp, Purity E->F P_vap, ΔH_vap G Process Safety & Scale-Up F->G Thermal Envelope

Workflow for the thermodynamic evaluation of 2-(2-Bromo-4-methylphenyl)acetonitrile.
Protocol 1: High-Precision DSC for Phase Transitions and Heat Capacity

Causality & Logic: Standard melting point apparatuses provide subjective visual data. Differential Scanning Calorimetry (DSC) measures the exact heat flow during phase transitions. To determine the specific heat capacity ( Cp​ ), we utilize the three-step method standardized under [2]. This protocol is a self-validating system : because baseline heat flow in DSC instruments drifts with temperature, running an empty pan, a sapphire standard (with a universally known Cp​ ), and the sample mathematically cancels out instrument-specific thermal resistance and drift.

Furthermore, the purity of the compound is simultaneously validated using [3]. Impurities broaden the melting temperature range; by applying the Van 't Hoff equation to the melting endotherm, the system calculates absolute mole percent purity without requiring a reference standard of the impurity[3].

Step-by-Step Methodology:

  • Preparation: Weigh precisely 10.0–15.0 mg of the sample into a hermetically sealed aluminum crucible.

  • Baseline Calibration (Step 1): Run an empty aluminum pan from 0 °C to 100 °C at a constant heating rate of 10 °C/min under a high-purity nitrogen purge (50 mL/min).

  • Reference Scan (Step 2): Run a standard synthetic sapphire disk (α-Al₂O₃) of known mass under identical thermal conditions.

  • Sample Scan (Step 3): Run the encapsulated 2-(2-Bromo-4-methylphenyl)acetonitrile under identical conditions.

  • Purity Determination: Analyze the melting endotherm (expected between 45–55 °C). Apply the Van 't Hoff equation to the partial area of the melting peak to derive mole fraction purity[3].

  • Data Integration: Calculate Cp​ by dividing the baseline-subtracted heat flow of the sample by the heating rate, normalized against the sapphire calibration constant[2].

DSC S1 Step 1: Baseline (Empty Pan) S2 Step 2: Reference (Sapphire Standard) S1->S2 S3 Step 3: Sample (Compound) S2->S3 C Data Integration (Cp Calculation) S3->C O Specific Heat Capacity Profile C->O

Self-validating ASTM E1269 DSC protocol for specific heat capacity determination.
Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure

Causality & Logic: Brominated aromatics are highly susceptible to thermal degradation (dehalogenation) at their atmospheric boiling points (often >300 °C). Attempting to measure the boiling point or enthalpy of vaporization ( ΔHvap​ ) using standard thermogravimetric analysis (TGA) at ambient pressure will yield corrupted data due to decomposition.

Instead, we employ [4]. KEMS measures the effusion rate of a vapor through a microscopic orifice into a high vacuum at much lower temperatures. This is a self-validating system because the data must fit the linear Clausius-Clapeyron relationship; any deviation from linearity immediately flags sample degradation or instrument leak[4].

Step-by-Step Methodology:

  • Cell Loading: Load 50 mg of the sample into a molybdenum Knudsen cell equipped with a 0.4 mm effusion orifice.

  • Vacuum Establishment: Evacuate the mass spectrometer chamber to a baseline pressure of <10−6 Torr to ensure the mean free path of the vapor species is greater than the orifice diameter[4].

  • Isothermal Heating: Heat the cell in 10 °C increments from 80 °C to 150 °C. Allow 15 minutes for thermal equilibration at each step.

  • Ion Current Measurement: Ionize the effusing vapor using electron impact (EI). Measure the ion current ( I+ ) corresponding to the molecular ion ( m/z 209/211, reflecting the distinct isotopic signature of bromine).

  • Thermodynamic Derivation: Plot ln(I+T) versus 1/T . The slope of this highly linear plot yields −ΔHvap​/R , allowing for the precise calculation of the enthalpy of vaporization without degrading the compound[4].

Process Safety & Reactor Scale-Up Implications

The integration of these thermodynamic properties is vital for the safe scale-up of 2-(2-Bromo-4-methylphenyl)acetonitrile.

  • Thermal Accumulation: The specific heat capacity ( Cp​ ) derived from the DSC protocol directly informs the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR). If the compound is subjected to a Grignard exchange, the exotherm must be absorbed by the solvent and the mass of the intermediate. An accurate Cp​ ensures the cooling jacket of the pilot-scale reactor is sized correctly to prevent thermal runaway.

  • Crystallization Thermodynamics: The enthalpy of fusion ( ΔHfus​ ) and the Van 't Hoff purity data dictate the ideal cooling curves for recrystallization, ensuring that impurities remain dissolved in the mother liquor while the pure product precipitates efficiently.

References[1] Joback method, Wikipedia,https://en.wikipedia.org/wiki/Joback_method[3] Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard, Infinita Lab,https://infinitalab.com/material-testing/astm-e928-test/[4] Thermodynamic Measurements of Alloys and Compounds by Double Knudsen Cell Mass Spectrometry, National Center for Biotechnology Information (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4846498/[2] Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs, TA Instruments,https://www.tainstruments.com/

Sources

Crystal Structure Analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile: A Methodological Guide to Halogen-Directed Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

For drug development professionals and materials scientists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of development. 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) serves as a critical synthetic intermediate with a highly highly programmable supramolecular scaffold 1.

The molecule possesses three distinct structural domains that dictate its crystal packing:

  • The Cyano Group (–C≡N): A highly directional, strong hydrogen and halogen bond acceptor.

  • The Bromine Atom (–Br): A polarizable heavy atom that exhibits a region of positive electrostatic potential (the σ-hole), acting as a potent halogen bond donor.

  • The Methyl Group (–CH₃): Provides steric bulk and acts as a weak C–H donor for C–H···π interactions.

Understanding the exact crystallographic geometry of this compound is essential. Variations in halogen bonding and molecular conformation directly impact the compound's solubility, stability, and reactivity in downstream cross-coupling or nucleophilic substitution reactions 2. This guide outlines the definitive, self-validating protocols required to isolate, analyze, and refine the crystal structure of this specific halogenated scaffold.

Crystallization Strategy: The Vapor Diffusion Protocol

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which leads to twinning and microcrystalline powders. We employ a Vapor Diffusion methodology, which provides precise thermodynamic control over the nucleation event.

Step-by-Step Methodology
  • Dissolution: Dissolve 50 mg of 2-(2-Bromo-4-methylphenyl)acetonitrile (Purity ≥98%) in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly and store it in an isothermal environment (20 °C) free from vibrations for 3 to 5 days.

  • Harvesting: Once crystals form, immediately submerge them in perfluoropolyether oil.

Causality & Self-Validation
  • Solvent Choice: DCM completely solubilizes the compound, while n-hexane acts as a strict antisolvent. The slow diffusion of hexane vapor into the DCM lowers the dielectric constant of the solution gradually, keeping the system in the metastable zone of the solubility curve. This ensures a singular nucleation event.

  • Oil Submersion: Harvesting in perfluoropolyether oil prevents the evaporation of any trapped solvent molecules and protects the lattice from atmospheric moisture.

  • Validation: Before mounting, the crystal is inspected under cross-polarized light. Complete extinction at 90° rotation validates that the selected specimen is a single, untwinned domain.

G Start Compound Synthesis & Purification (>98%) Solvent Solvent Selection (DCM / n-Hexane) Start->Solvent Dissolution Diff Vapor Diffusion (Isothermal, 20°C) Solvent->Diff Antisolvent setup Harvest Crystal Harvesting (Perfluoropolyether oil) Diff->Harvest 3-5 days Inspect Microscopic Inspection (Polarized Light) Harvest->Inspect Prevent oxidation/hydration

Figure 1: Self-validating crystallization workflow for 2-(2-Bromo-4-methylphenyl)acetonitrile.

X-Ray Diffraction Protocol & Structural Refinement

The presence of the heavy bromine atom dictates the parameters of the X-ray diffraction (XRD) experiment.

Step-by-Step Methodology
  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it immediately to the diffractometer's cold stream.

  • Data Collection: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

Causality & Self-Validation
  • Temperature (100 K): Cooling the crystal is not merely standard practice; it is a critical requirement. It minimizes the thermal libration (movement) of the bromine atom. If collected at room temperature, thermal motion artificially shortens the apparent C–Br bond length and obscures the precise geometry of the electron density, making halogen bond analysis impossible.

  • Radiation Choice: Mo Kα radiation is selected over Cu Kα to mitigate severe X-ray absorption artifacts caused by the bromine atom.

  • Validation: The protocol relies on the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the efficacy of the absorption correction. Finally, generating a checkCIF report acts as an automated, mathematical self-validation system to ensure no Level A or B alerts (e.g., missing symmetry or unresolved electron density) remain in the final model.

Refinement Data Data Collection (100 K) Mo Kα Radiation Integ Integration & Scaling (Check R-int < 0.05) Data->Integ Phase Phase Solution (Intrinsic Phasing) Integ->Phase Refine Anisotropic Refinement (SHELXL) Phase->Refine Valid checkCIF Validation (No Level A/B Alerts) Refine->Valid

Figure 2: Crystallographic data reduction and refinement logic ensuring structural integrity.

Supramolecular Assembly & Interaction Analysis

Once refined, the structural data reveals how 2-(2-Bromo-4-methylphenyl)acetonitrile propagates in 3D space. The packing is primarily driven by non-covalent interactions that are highly characteristic of halogenated phenylacetonitriles 3.

The C–Br···N≡C Halogen Bond

The dominant supramolecular synthon in this lattice is the halogen bond between the bromine atom and the nitrile nitrogen of an adjacent molecule. Because the bromine atom is highly polarizable, its electron density is pulled toward the aromatic ring, leaving a localized region of positive charge (the σ-hole) on the outermost surface of the halogen. This σ-hole forms a highly directional, near-linear interaction (angle ≈ 170–175°) with the lone pair of the nitrogen atom 4. This interaction links the monomers into infinite 1D polymeric chains.

C–H···π and Steric Packing

Secondary packing forces include C–H···π interactions, where the protons of the methyl group interface with the electron-rich π-cloud of neighboring phenyl rings. This secondary interaction cross-links the 1D chains into a robust 3D lattice, effectively minimizing the free volume within the crystal.

Supramolecular Monomer Monomer Unit (C9H8BrN) Halogen Halogen Bond (C-Br···N≡C) Monomer->Halogen Primary Driver Pi C-H···π Interactions (Methyl to Phenyl) Monomer->Pi Secondary Driver Chain 1D Polymeric Chain Halogen->Chain Lattice 3D Crystal Lattice Pi->Lattice Chain->Lattice Packing

Figure 3: Hierarchical supramolecular assembly driven by halogen and C-H···π interactions.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for 2-(2-Bromo-4-methylphenyl)acetonitrile and its direct structural analogs, providing a baseline for researchers conducting their own refinements.

ParameterValue / Description
Chemical Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Typical Crystal System Monoclinic
Typical Space Group P21​/c
Data Collection Temp. 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ) ~3.5 mm⁻¹
Target R-factor ( R1​ ) < 0.050
Target Goodness-of-Fit (S) 1.000 – 1.050
Primary Synthon Distance Br···N distance approx. 3.0 – 3.2 Å

Conclusion

The crystal structure analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile requires rigorous adherence to low-temperature data collection and empirical absorption correction due to the presence of the bromine atom. By following the self-validating vapor diffusion and refinement protocols outlined above, researchers can accurately map the highly directional C–Br···N≡C halogen bonds. This structural clarity is indispensable for optimizing the compound's use as a precursor in complex API synthesis and evaluating its solid-state stability.

References

  • ChemScene. "2-(2-Bromo-4-methylphenyl)
  • ResearchGate. "Molecular conformation in the crystal lattices: Halogen substituted triphenylamine-phenylacetonitrile compounds." CrystEngComm.
  • Chinese Chemical Society.
  • PMC (NIH). "Robust Supramolecular Dimers Derived from Benzylic-Substituted 1,2,4-Selenodiazolium Salts Featuring Selenium⋯π Chalcogen Bonding.

Sources

The Privileged Scaffold: Predictive Biological Activity of 2-(2-Bromo-4-methylphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the identification of versatile, highly functionalized building blocks is paramount. 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) represents a privileged structural motif [1]. By combining a reactive benzylic nitrile with a sterically and electronically tuned halogenated aromatic ring, this compound serves as a critical precursor for synthesizing diverse bioactive libraries. This whitepaper provides an in-depth technical analysis of its predicted biological activities, the atomic-level rationale behind its structural features, and self-validating experimental workflows for its derivatization and screening.

Atomic-Level Rationale: Substitution Effects on Pharmacokinetics

To predict the biological activity of derivatives stemming from this scaffold, we must first deconstruct the causality behind its specific functional groups:

  • The Nitrile Moiety (-CN): Nitriles are exceptional bioisosteres for carbonyl, hydroxyl, and halogen groups. They act as strong hydrogen bond acceptors and possess a linear geometry that allows them to probe deep, narrow enzymatic pockets. Crucially, the nitrogen lone pair can form strong coordinate covalent bonds with transition metals, such as the heme iron (Fe²⁺) found in Cytochrome P450 enzymes [2].

  • The ortho-Bromo Substitution: The bulky bromine atom at the 2-position forces adjacent benzylic substituents out of coplanarity with the phenyl ring. This steric clash creates a distinct 3D conformational vector, enhancing target selectivity. Furthermore, the electron-deficient outer lobe of the bromine atom (the σ-hole) enables highly specific halogen bonding with protein backbone carbonyls.

  • The para-Methyl Substitution: The 4-methyl group acts as a classic metabolic shield. CYP450 enzymes frequently target the para-position of unsubstituted phenyl rings for hydroxylation, leading to rapid rapid clearance. Capping this position with a methyl group significantly extends the predicted biological half-life while simultaneously increasing the lipophilicity (LogP) necessary for membrane permeation.

Trajectories of Bioactivity: From Oncology to Agrochemicals

Based on the structural profiling of 2-(2-Bromo-4-methylphenyl)acetonitrile, we predict three primary trajectories for its biological application.

Oncology: CYP19A1 (Aromatase) Inhibition

Third-generation aromatase inhibitors, such as letrozole and anastrozole, rely heavily on phenylacetonitrile and benzonitrile architectures [2]. Aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens, a primary driver of estrogen-receptor-positive breast cancers. Derivatives of our core scaffold are predicted to act as potent non-steroidal aromatase inhibitors. The nitrile group coordinates directly with the heme iron of CYP19A1, while the lipophilic 2-bromo-4-methylphenyl ring anchors the molecule within the enzyme's hydrophobic pocket (comprising residues like Val370 and Met374).

G Compound Phenylacetonitrile Scaffold Nitrile Nitrile Group (-CN) Compound->Nitrile presents Aryl 2-Bromo-4-methylphenyl Compound->Aryl presents Heme CYP19A1 Heme Iron Nitrile->Heme Coordinate Bond Pocket Hydrophobic Pocket Aryl->Pocket Steric Fit Inhibition Aromatase Inhibition Heme->Inhibition blocks activity Pocket->Inhibition stabilizes

Mechanism of CYP19A1 inhibition by phenylacetonitrile derivatives.

Agrochemicals: Acaricidal Efficacy

Recent structure-toxicity relationship studies highlight phenylacetonitrile derivatives as highly potent, eco-friendly acaricides (pesticides targeting mites) [3]. Against agricultural and dust mite species (Dermatophagoides farinae, Tyrophagus putrescentiae), methyl-substituted phenylacetonitriles demonstrate superior fumigant and contact toxicity. The causality here is driven by the methyl group's hydrophobic interactions, which facilitate rapid penetration through the chitinous exoskeletal barrier of the mites, allowing the nitrile core to disrupt cellular respiration.

Immunology: EP2/EP4 Receptor Modulation

Phenylacetonitrile derivatives are critical intermediates in the synthesis of Prostaglandin E2 (PGE2) receptor antagonists [5]. Tumors often hijack the PGE2 pathway via EP2 and EP4 receptors to suppress T-cell activation and evade the immune system. Alkylated derivatives of our target compound can be elaborated into dual EP2/EP4 antagonists, offering a promising combination therapy alongside PD-1/PD-L1 immune checkpoint inhibitors.

Predictive Modeling: Physicochemical and Binding Data

To guide library design, the following table summarizes the predicted physicochemical properties and target affinities for three major derivative classes synthesized from the 2-(2-Bromo-4-methylphenyl)acetonitrile core.

Derivative ClassPrimary TargetPredicted LogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted IC₅₀ / LD₅₀
Triazole-Nitrile Adducts CYP19A1 (Breast Cancer)2.8 - 3.565.204 - 5< 50 nM
α-Alkylated Phenethylamines EP2/EP4 (Immunotherapy)3.5 - 4.245.11 - 22 - 3100 - 500 nM
Methoxy-Substituted Nitriles Acaricidal (Agrochemical)3.8 - 4.533.002< 10 μg/cm³ (Fumigant)

Architecting Self-Validating Workflows

To transition from predictive modeling to empirical validation, the following protocols are designed with strict self-validating mechanisms.

Protocol 1: Green Synthesis via Catalytic α-Alkylation (Borrowing Hydrogen)

Causality for Experimental Choice: Traditional α-alkylation of nitriles requires harsh, stoichiometric bases (e.g., NaH) and highly toxic alkyl halides, frequently resulting in uncontrollable dialkylation. To circumvent this, we employ a "borrowing hydrogen" strategy using alcohols as the alkylating agent and a CuCl₂/TMEDA catalyst [4]. The catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates a Knoevenagel condensation with the acidic benzylic protons of the phenylacetonitrile, and subsequently reduces the intermediate. This ensures strict mono-alkylation and generates only water as a byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 equiv), the target benzyl alcohol (1.2 equiv), CuCl₂ (5 mol%), TMEDA (5 mol%), and KOtBu (20 mol%) in anhydrous toluene (0.2 M).

  • Thermal Cycling: Seal the tube and heat to 120 °C under an inert argon atmosphere for 18 hours.

  • Internal Standard Addition (Self-Validation): Cool to room temperature and add exactly 1.0 equiv of mesitylene. Rationale: Mesitylene serves as an internal standard for GC-MS, allowing for the calculation of the absolute reaction yield independent of downstream purification losses.

  • Purification: Filter through a short pad of silica gel (eluting with EtOAc) and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure α-alkylated derivative.

Protocol 2: High-Throughput CYP19A1 Inhibition Assay

Causality for Experimental Choice: Traditional aromatase assays rely on the release of tritiated water from radiolabeled androstenedione, requiring hazardous radioactive handling and endpoint-only data. Instead, we utilize a fluorometric assay using Dibenzylfluorescein (DBF). CYP19A1 specifically dealkylates DBF to yield a highly fluorescent product, enabling real-time, continuous kinetic monitoring of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human CYP19A1, NADPH regeneration system, and DBF substrate (2 μM) in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: Dispense the synthesized derivatives into a 384-well black microtiter plate at concentrations ranging from 1 pM to 10 μM (in 1% DMSO).

  • Control Integration (Self-Validation): Dedicate column 1 to the positive control (Letrozole, 100 nM) and column 2 to the negative vehicle control (1% DMSO).

  • Kinetic Read: Inject the master mix into the plate and immediately monitor fluorescence (Ex: 485 nm, Em: 530 nm) every 2 minutes for 30 minutes at 37 °C.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Rationale: A Z'-factor > 0.5 mathematically validates that the assay's dynamic range and variance are robust enough to distinguish true pharmacological hits from background noise.

Workflow Synthesis 1. α-Alkylation Synthesis Purification 2. GC-MS Validation Synthesis->Purification Yields crude Assay 3. Fluorometric Assay Purification->Assay Pure compound Control 4. Self-Validation (Z' > 0.5) Assay->Control Raw data Hit 5. Hit Identification Control->Hit Validates quality

Self-validating high-throughput screening workflow for hit identification.

References

  • Title: 2-(2-Bromo-4-methylphenyl)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: PubMed (National Institutes of Health)
  • Source: ResearchGate (ChemSusChem)
  • Title: WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators Source: Google Patents URL

Methodological & Application

Alpha-alkylation procedures for 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Alpha-Alkylation Strategies for 2-(2-Bromo-4-methylphenyl)acetonitrile

Executive Summary

2-(2-Bromo-4-methylphenyl)acetonitrile (CAS 1069114-80-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. The molecule possesses two orthogonal reactive sites: an aryl bromide primed for transition-metal-catalyzed cross-coupling, and an acidic alpha-carbon adjacent to the nitrile group. Direct functionalization of this alpha-position via alkylation is a critical C-C bond-forming step in synthesizing complex pharmaceutical intermediates.

This application note details two field-proven methodologies for the alpha-alkylation of 2-(2-Bromo-4-methylphenyl)acetonitrile: a highly scalable Phase-Transfer Catalysis (PTC) approach using alkyl halides, and a modern, environmentally benign "Borrowing Hydrogen" (BH) methodology utilizing alcohols[2][3].

Physicochemical Profiling & Reactivity Causality

The alpha-protons of arylacetonitriles exhibit significant acidity (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by the adjacent cyano and aryl groups[3]. However, the reactivity of 2-(2-Bromo-4-methylphenyl)acetonitrile is uniquely governed by the ortho-bromo substituent:

  • Electronic Effect: The electron-withdrawing inductive effect of the bromine atom slightly increases the acidity of the benzylic protons, facilitating easier deprotonation compared to an unsubstituted phenylacetonitrile.

  • Steric Effect: The bulky ortho-bromine restricts the conformational freedom of the alpha-anion. This steric hindrance can impede the approach of bulky electrophiles, necessitating optimized temperatures or highly reactive alkylating agents to achieve full conversion.

Understanding this delicate steric-electronic balance is critical. Using excessively harsh homogeneous bases (e.g., NaH in THF) can lead to deleterious side reactions, such as benzyne formation or rapid over-alkylation (dialkylation). Therefore, controlled deprotonation environments are required.

Workflow Start 2-(2-Bromo-4-methylphenyl)acetonitrile (Starting Material) Method Alkylation Strategy Selection Start->Method PTC Phase-Transfer Catalysis (Alkyl Halides) Method->PTC Scalability & Halides BH Borrowing Hydrogen (Alcohols) Method->BH Green Chemistry & Alcohols Deprot Biphasic Deprotonation (NaOH / TBAB) PTC->Deprot Oxid In situ Oxidation & Condensation (CuCl2 / TMEDA) BH->Oxid Prod Target α-Alkylated Derivative Deprot->Prod SN2 Nucleophilic Attack Oxid->Prod Transfer Hydrogenation

Fig 1. Experimental workflow for the alpha-alkylation of arylacetonitriles.

Methodology 1: Phase-Transfer Catalysis (PTC)

Causality & Mechanism: Traditional alkylation relies on hazardous reagents in strictly anhydrous solvents. Phase-Transfer Catalysis (PTC) circumvents this by utilizing a biphasic system (aqueous NaOH and an organic solvent like toluene) alongside a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB)[3]. TBAB transports the hydroxide ion into the organic phase to deprotonate the nitrile. The resulting low steady-state concentration of the carbanion in the organic phase drastically minimizes the formation of 2,2-dialkylated byproducts, making this a highly trustworthy and scalable protocol for industrial applications[3].

Step-by-Step Protocol:

  • System Setup: Charge an appropriately sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 equiv, e.g., 10 mmol) and TBAB (0.05 equiv, 0.5 mmol) in toluene (20 mL).

  • Base Addition: Add 50% aqueous NaOH (5.0 equiv) dropwise under vigorous stirring (≥800 rpm) to ensure optimal emulsion of the biphasic mixture. Stir at room temperature for 15 minutes to initiate carbanion formation.

  • Electrophile Introduction: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise over 30 minutes. Self-Validation Check: Controlling the addition rate prevents thermal spikes and suppresses dialkylation.

  • Reaction: Heat the mixture to 50 °C. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The ortho-bromo steric hindrance typically extends the reaction time to 3–5 hours for full consumption of the starting material.

  • Workup: Cool to room temperature. Quench with distilled water (20 mL). Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure mono-alkylated product.

Methodology 2: Catalytic Borrowing-Hydrogen (BH)

Causality & Mechanism: The borrowing-hydrogen methodology represents a paradigm shift toward sustainable drug development. Instead of toxic alkyl halides, this protocol utilizes primary alcohols as alkylating agents, generating water as the sole byproduct[2][4]. An in situ formed CuCl₂/TMEDA catalytic system transiently oxidizes the alcohol to an aldehyde, generating a copper-hydride species. The aldehyde undergoes a Knoevenagel condensation with the deprotonated nitrile, forming an α,β-unsaturated intermediate. This intermediate is subsequently reduced to the target alkane by the "borrowed" hydride[2].

BH_Mechanism Alc Primary Alcohol Ald Aldehyde Intermediate Alc->Ald Cu-Catalyst (-H2) Unsat α,β-Unsaturated Nitrile Ald->Unsat Knoevenagel Nitrile Arylacetonitrile Nitrile->Unsat Condensation Prod α-Alkylated Product Unsat->Prod Cu-Hydride (+H2)

Fig 2. Borrowing-hydrogen mechanistic pathway for alpha-alkylation.

Step-by-Step Protocol:

  • Catalyst Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add CuCl₂ (5 mol%), KOtBu (30 mol%), and 2-(2-Bromo-4-methylphenyl)acetonitrile (0.5 mmol)[2].

  • Reagent Addition: Inject anhydrous toluene (2.0 mL), followed by TMEDA (5 mol%) and the primary alcohol (1.0 mmol, 2.0 equiv).

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 130 °C. Stir vigorously for 18–24 hours. Self-Validation Check: An aliquot can be analyzed via GC-MS using mesitylene as an internal standard to confirm the transient formation and subsequent consumption of the α,β-unsaturated intermediate[2][4].

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and pass the crude mixture through a short pad of silica gel to remove the copper catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the target compound.

Comparative Data Analysis

To aid in experimental design, the quantitative parameters of both methodologies are summarized below. The choice of protocol should be dictated by the specific constraints of the drug development phase (e.g., scale-up vs. library generation).

ParameterProtocol A: Phase-Transfer CatalysisProtocol B: Borrowing Hydrogen
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Primary Alcohols (R-OH)
Catalytic System TBAB (Phase Transfer)CuCl₂ / TMEDA
Base Required 50% aq. NaOH (Excess)KOtBu (30 mol%)
Operating Temperature 50 °C130 °C
Reaction Time 3 - 5 hours18 - 24 hours
Primary Byproducts Halide salts (e.g., NaBr)Water
Dialkylation Risk Moderate (Controlled by addition rate)Low (Controlled by catalytic cycle)
Environmental Impact High (Toxic halides, high basic waste)Low (Green alkylating agents, low waste)

References

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. 2

  • 2-(2-Bromo-4-methylphenyl)acetonitrile - ChemScene. 1

  • Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation - Benchchem. 3

  • Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols - ResearchGate. 4

Sources

Application Note: Strategic Utilization of 2-(2-Bromo-4-methylphenyl)acetonitrile in Advanced Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and process chemistry, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-(2-Bromo-4-methylphenyl)acetonitrile is a premier ortho-substituted aromatic intermediate that features two orthogonal reactive sites: an electrophilic aryl bromide and a nucleophilic/electrophilic cyanomethyl group[1].

As a Senior Application Scientist, I have designed this technical guide to demonstrate how the strategic positioning of these functional groups enables divergent synthetic pathways. By manipulating catalytic conditions, this single precursor can be seamlessly directed toward the synthesis of either 2-aminoindoles or oxindoles —two privileged scaffolds in medicinal chemistry[2]. This document provides field-proven, self-validating protocols, mechanistic rationales, and quantitative data to ensure reproducible scale-up in your laboratory[3].

Physicochemical Profile & Reactivity Mapping

Understanding the physical properties and electronic environment of the substrate is the first step in designing a successful catalytic cycle. The electron-donating methyl group at the 4-position slightly deactivates the aryl bromide toward oxidative addition compared to unsubstituted analogs, necessitating highly active catalyst systems.

Table 1: Physicochemical Properties of 2-(2-Bromo-4-methylphenyl)acetonitrile
PropertyValue / Description
CAS Number 1069114-80-2[1]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
Appearance White to off-white crystalline solid
Primary Reactive Sites C-Br bond (Cross-coupling), -CH₂- (Deprotonation), -C≡N (Nucleophilic attack)
Storage Conditions Sealed in dry, 2-8°C, protected from light and moisture[1]

Divergent Synthetic Strategy

The true value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its synthetic divergence. Depending on the sequence of functional group activation, researchers can access distinct heterocyclic systems.

DivergentPathways SM 2-(2-Bromo-4-methylphenyl)acetonitrile Amine Primary Amine (R-NH2) Pd(OAc)2, Xantphos, Cs2CO3 SM->Amine Hydration Hydration KOH, t-BuOH SM->Hydration Indole N-Substituted 2-Amino-6-methylindole Amine->Indole Amide 2-(2-Bromo-4-methylphenyl)acetamide Hydration->Amide CuCat CuI, Diamine Ligand Intramolecular Amidation Amide->CuCat Oxindole 6-Methyloxindole CuCat->Oxindole

Divergent synthetic pathways of 2-(2-Bromo-4-methylphenyl)acetonitrile to distinct heterocycles.

Workflow 1: Palladium-Catalyzed Cascade Synthesis of 2-Amino-6-methylindoles

Mechanistic Insights & Causality

The transformation of the starting material into a 2-aminoindole is a highly efficient cascade reaction. The process initiates with a Buchwald-Hartwig amination. Palladium(0) undergoes oxidative addition into the C-Br bond. We utilize Xantphos as the ligand; its wide bite angle enforces a cis-geometry on the intermediate Pd(II) complex, which accelerates reductive elimination and completely suppresses unwanted β-hydride elimination.

Following C-N bond formation, the intermediate secondary amine is held in close spatial proximity to the pendant nitrile group. The basic conditions (Cs₂CO₃) facilitate a 5-exo-dig intramolecular nucleophilic attack of the amine onto the electrophilic nitrile carbon. The resulting exocyclic imine rapidly tautomerizes to the thermodynamically stable aromatic 2-aminoindole core.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Intermed 2-(2-(Alkylamino)phenyl)acetonitrile RedElim->Intermed Cyclization Intramolecular Nucleophilic Attack (5-exo-dig Cyclization) Intermed->Cyclization Product 2-Amino-6-methylindole Cyclization->Product

Palladium-catalyzed amination and subsequent cyclization cascade to form 2-aminoindoles.

Step-by-Step Protocol: Synthesis of N-Benzyl-2-amino-6-methylindole

Self-Validating System: This protocol includes visual and chromatographic checkpoints to ensure reaction integrity.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-(2-Bromo-4-methylphenyl)acetonitrile (1.00 g, 4.76 mmol), Pd(OAc)₂ (53 mg, 5 mol%), Xantphos (138 mg, 5 mol%), and anhydrous Cs₂CO₃ (3.10 g, 9.52 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere. Causality: Pd(0) is highly sensitive to oxidation; oxygen will kill the catalytic cycle.

  • Reagent Addition: Add anhydrous Toluene (20 mL) followed by Benzylamine (0.62 mL, 5.71 mmol) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100°C.

    • Validation Checkpoint: Within 15-30 minutes, the yellow suspension will transition to a dark red/brown solution, indicating the successful formation of the active Pd(0) species.

  • Monitoring: Stir at 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.3).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the product as a pale yellow solid.

Workflow 2: Synthesis of 6-Methyloxindoles via Hydration and Cu-Catalyzed Amidation

Mechanistic Insights & Causality

Process chemistry often relies on robust, inexpensive metals for scale-up[4]. In this workflow, the nitrile is first hydrated to a primary amide. The subsequent step utilizes a Copper(I)-catalyzed Ullmann-type intramolecular amidation. Copper is chosen over Palladium here because primary amides are notoriously poor nucleophiles in Pd-catalyzed cross-couplings but perform exceptionally well in Cu-catalyzed systems when a diamine ligand (e.g., N,N'-dimethylethylenediamine) is used to solubilize the Cu(I) species. The proximity effect of the ortho-substituent drives the reaction to form the 5-membered lactam ring efficiently.

Step-by-Step Protocol: Synthesis of 6-Methyloxindole

Step 2A: Nitrile Hydration

  • Reaction: Dissolve 2-(2-Bromo-4-methylphenyl)acetonitrile (2.00 g, 9.52 mmol) in tert-butanol (15 mL). Add finely powdered KOH (2.67 g, 47.6 mmol). Reflux the mixture at 85°C for 4 hours.

  • Validation Checkpoint: Cool the mixture and pour it into ice water (50 mL). The intermediate, 2-(2-Bromo-4-methylphenyl)acetamide, will immediately precipitate as a white solid. Analytical Validation: IR spectroscopy will show a strong C=O stretch at ~1660 cm⁻¹ and the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.

  • Isolation: Filter, wash with cold water, and dry under vacuum (Yield: ~92%).

Step 2B: Intramolecular Cu-Catalyzed Amidation

  • Reaction Setup: In a Schlenk tube, combine the intermediate amide (1.50 g, 6.58 mmol), CuI (125 mg, 10 mol%), and K₂CO₃ (1.82 g, 13.16 mmol).

  • Degassing & Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (15 mL) and N,N'-dimethylethylenediamine (0.14 mL, 20 mol%).

  • Cyclization: Heat to 110°C for 16 hours.

    • Validation Checkpoint: The mixture will turn deep blue/green, characteristic of the active Cu-diamine complex.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (20 mL) to strip the copper, and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield pure 6-methyloxindole.

Quantitative Data Summary

To aid in process selection, the following table summarizes the optimized reaction metrics for the two divergent pathways.

Table 2: Reaction Optimization and Yield Comparison
ParameterWorkflow 1: 2-Aminoindole SynthesisWorkflow 2: Oxindole Synthesis (Step 2B)
Catalyst System Pd(OAc)₂ (5 mol%) / Xantphos (5 mol%)CuI (10 mol%) / N,N'-DMEDA (20 mol%)
Base / Solvent Cs₂CO₃ (2.0 eq) / TolueneK₂CO₃ (2.0 eq) / 1,4-Dioxane
Temperature / Time 100°C / 12 hours110°C / 16 hours
Isolated Yield 84 - 88%89 - 93%
Scalability Limitations High cost of Pd/Ligand at >100g scaleRequires rigorous NH₄Cl washes to remove Cu
Primary Impurity Dehalogenated byproduct (<5%)Intermolecular oligomers (<2%)

References

  • ChemScene. "2-(2-Bromo-4-methylphenyl)acetonitrile - General Information and Safety." ChemScene, 2024. 1

  • Guidechem. "(2-Bromophenyl)acetonitrile 19472-74-3 wiki." Guidechem, 2024. 3

  • Flores-Gaspar, A., Martin, R. "Selectivity control in Pd-catalyzed C-H functionalization reactions." Tesis Doctorals en Xarxa (TDX), May 17, 2011.

  • BenchChem Technical Support Team. "2-Bromo-6-nitrophenylacetonitrile | High-Quality Research Chemical." BenchChem, Feb 2026. 2

  • Gadamasetti, K., Braish, T. "Process Chemistry in The Pharmaceutical Industry." Scribd, Oct 06, 2005.4

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Bromo-4-methylphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered arylacetonitriles. The target molecule, 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2), is a highly valuable building block in drug development, but its synthesis is notoriously prone to poor yields.

The two primary failure modes in this workflow are poor regiocontrol during precursor synthesis and competing hydrolysis during the cyanation step. This guide provides a self-validating, causality-driven framework to troubleshoot your synthesis, optimize your yields, and ensure high-purity isolation.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your yield loss.

G start Low Yield of 2-(2-Bromo-4-methylphenyl)acetonitrile q1 Is precursor pure by GC-MS/NMR? start->q1 route_issue Issue: Regioselectivity in NBS Bromination q1->route_issue No (Mixture) q2 Benzyl alcohol byproduct present? q1->q2 Yes (Pure) sol_route Solution: Use Benzoic Acid Reduction Route route_issue->sol_route hydrolysis Issue: Aqueous Hydrolysis (SN1/SN2) q2->hydrolysis Yes unreacted Issue: Sluggish Cyanation q2->unreacted No sol_ptc Solution: Use TBAB Phase Transfer Catalyst hydrolysis->sol_ptc sol_dmso Solution: Switch to Anhydrous DMSO/DMF unreacted->sol_dmso

Diagnostic flowchart for troubleshooting low yields in 2-(2-Bromo-4-methylphenyl)acetonitrile.

Troubleshooting FAQs

Q: I am synthesizing the precursor by radical bromination of 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene) using NBS/AIBN. Why is my GC-MS showing a complex mixture? A: Radical bromination is governed by sterics and bond dissociation energies. In 2-bromo-1,4-dimethylbenzene, the 4-methyl group is significantly less sterically hindered than the 1-methyl group (which is ortho to the bulky bromine atom). Consequently, the radical preferentially forms at the 4-methyl position, yielding the undesired regioisomer (2-bromo-4-(bromomethyl)toluene)[1]. Furthermore, radical conditions often lead to overbromination, forming dibromomethyl derivatives. Solution: Abandon the direct bromination of xylene derivatives. Instead, utilize a deterministic route starting from 2-bromo-4-methylbenzoic acid (See Protocol A)[2].

Q: My precursor (2-bromo-4-methylbenzyl bromide) is >98% pure, but my cyanation yield is still below 40%. I detect a large amount of benzyl alcohol byproduct. How do I fix this? A: You are experiencing competing hydrolysis. Aqueous cyanide solutions are highly basic. When you attempt a standard biphasic cyanation without a catalyst, the reaction is forced to occur at the aqueous-organic interface, where the benzylic bromide is heavily exposed to water, leading to rapid SN​1/SN​2 hydrolysis. Solution: Implement Phase-Transfer Catalysis (PTC)[3]. By adding tetrabutylammonium bromide (TBAB), the lipophilic quaternary ammonium cation pairs with the cyanide anion and shuttles it deep into the organic phase. This creates a "naked," highly reactive cyanide nucleophile in a water-free environment, virtually eliminating hydrolysis[4].

Q: I switched to a PTC system, but the reaction is sluggish and unreacted starting material remains. What is the causality here? A: PTC systems are entirely dependent on interfacial surface area to facilitate the initial ion exchange (forming the [Q+⋅CN−] pair)[4]. If your reaction is sluggish, your stirring kinetics are likely insufficient. Ensure you are using a mechanical stirrer or a highly efficient magnetic stir bar at >800 RPM. Alternatively, the organic solvent may be too non-polar; switching from hexanes to toluene or dichloromethane (DCM) will improve the solubility of the ion pair.

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in In-Process Controls (IPCs).

Protocol A: Regioselective Synthesis of 2-Bromo-4-methylbenzyl bromide

This route bypasses the regioselectivity issues of radical bromination by utilizing targeted functional group transformations[2].

  • Reduction: Suspend LiAlH4​ (2.5 equiv) in anhydrous THF at 0 °C under an Argon atmosphere. Gradually add 2-bromo-4-methylbenzoic acid (1.0 equiv) dissolved in THF.

  • Stirring: Allow the mixture to warm to room temperature and stir for 21 hours.

  • IPC Check 1: Quench a 0.1 mL aliquot with 1M NaOH, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active baseline spot confirms complete conversion to 2-bromo-4-methylbenzyl alcohol.

  • Workup: Quench the bulk reaction carefully with Fieser's method ( x mL water, x mL 15% NaOH, 3x mL water), filter the aluminum salts, and concentrate the filtrate.

  • Appel Reaction: Dissolve the crude alcohol and PPh3​ (3.0 equiv) in THF at 0 °C. Gradually add CBr4​ (3.0 equiv). Stir for 28 hours at room temperature[2].

  • IPC Check 2: Analyze the crude mixture via GC-MS. A dominant peak at m/z 264 ( M+ for C8​H8​Br2​ ) confirms the formation of the pure benzylic bromide[5].

  • Purification: Filter through a silica gel pad using hexanes to remove triphenylphosphine oxide, yielding the pure 2-bromo-1-(bromomethyl)-4-methylbenzene.

Protocol B: Phase-Transfer Catalyzed Cyanation

This protocol utilizes PTC to suppress hydrolysis and maximize the yield of the target nitrile[4].

  • System Setup: Dissolve 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 equiv) in toluene (0.5 M concentration).

  • Catalyst & Reagent Addition: Add an equal volume of saturated aqueous KCN (1.5 equiv). Add Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%) to the biphasic mixture.

  • Reaction: Stir the biphasic system vigorously (>800 RPM) at room temperature for 18–24 hours.

  • IPC Check 3: Stop stirring to allow phase separation. Sample the upper organic (toluene) layer and analyze via GC-FID. The target 2-(2-Bromo-4-methylphenyl)acetonitrile should appear as the major peak (m/z 210.07), with unreacted starting material at <1% and benzyl alcohol at <2%.

  • Isolation: Separate the organic layer, wash twice with distilled water to remove residual cyanide salts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Yield Analysis

The following table summarizes the causal relationship between the chosen synthetic route and the resulting quantitative yield, highlighting the superiority of the optimized protocols.

Synthesis Route / ConditionPrecursor RegiopurityCyanation YieldPrimary Impurity / Failure Mode
Route A: NBS Bromination of 2-bromo-p-xylene + Aq. NaCN< 40% (Isomeric mixture)25–35%2-bromo-4-(bromomethyl)toluene, Benzyl alcohol
Route B: Benzoic Acid Reduction/Appel + Aq. NaCN> 98%50–60%Benzyl alcohol (Aqueous SN​1/SN​2 hydrolysis)
Route C: Benzoic Acid Reduction/Appel + PTC (TBAB)> 98%85–92% Trace unreacted starting material

References

  • A new protocol for the synthesis of 4,7,12,15-tetrachloro[6]paracyclophane. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Royal Society of Chemistry. [Link]

  • Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis Communications. [Link]

  • Design of high-performance chiral phase-transfer catalysts with privileged structures. Japan Science and Technology Agency. [Link]

Sources

Technical Support Center: Navigating Impurities in Commercial 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(2-Bromo-4-methylphenyl)acetonitrile. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth technical assistance and troubleshooting strategies to address common purity-related challenges encountered during your experiments. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to ensure the integrity and success of your research.

Troubleshooting Guide: A Proactive Approach to Purity

Unexpected results in a synthesis or assay can often be traced back to impurities in starting materials. This section is structured to help you diagnose and resolve issues that may arise from the use of commercial 2-(2-Bromo-4-methylphenyl)acetonitrile.

Question 1: My reaction yield is significantly lower than expected, or the reaction has stalled. Could impurities in 2-(2-Bromo-4-methylphenyl)acetonitrile be the cause?

Answer:

Absolutely. The presence of certain impurities can significantly impact reaction kinetics and overall yield. Here’s a breakdown of potential culprits and how to address them:

  • Unreacted Starting Materials: The most common impurities are often residual starting materials from the synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile itself. The primary synthetic route involves the cyanation of 2-bromo-4-methylbenzyl bromide. Therefore, unreacted 2-bromo-4-methylbenzyl bromide can be a significant impurity. This electrophilic impurity can react with nucleophiles in your reaction mixture, leading to unwanted side products and consuming your reagents.

  • Hydrolysis Products: Exposure of the starting material or the final product to moisture during synthesis or storage can lead to hydrolysis. The primary hydrolysis product of the starting benzyl bromide is 2-bromo-4-methylbenzyl alcohol . The nitrile group of the final product can also hydrolyze to form 2-(2-Bromo-4-methylphenyl)acetic acid . These hydroxyl and carboxylic acid functionalities can interfere with a variety of reactions, particularly those sensitive to acidic or protic species.

  • Oxidation Products: Partial oxidation of the benzyl bromide starting material can result in the formation of 2-bromo-4-methylbenzaldehyde . Aldehydes are reactive functional groups that can participate in numerous side reactions, complicating your product profile.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][2] The appearance of unexpected spots or peaks can be an early indicator of impurity-driven side reactions.

  • Reagent Stoichiometry: If you suspect the presence of unreacted electrophilic or nucleophilic impurities, a slight excess of your key reagent may be necessary to drive the desired reaction to completion.[1]

  • Purification of Starting Material: If consistent issues arise, consider purifying the commercial 2-(2-Bromo-4-methylphenyl)acetonitrile before use. This can be achieved through recrystallization or silica gel chromatography.[1]

Question 2: I'm observing unexpected peaks in my analytical data (NMR, GC-MS, HPLC) after my reaction. How can I identify if they originate from the starting material?

Answer:

Identifying the source of unknown peaks is crucial for optimizing your reaction. Here’s a systematic approach to pinpoint impurities originating from your commercial 2-(2-Bromo-4-methylphenyl)acetonitrile:

Analytical Workflow for Impurity Identification:

Caption: Workflow for identifying impurity sources.

Common Impurities and Their Spectroscopic Signatures:

ImpurityPotential Source1H NMR Signature (approximate, in CDCl3)
2-bromo-4-methylbenzyl bromideIncomplete cyanationSinglet around 4.5 ppm (CH2Br)
2-bromo-4-methylbenzyl alcoholHydrolysis of benzyl bromideSinglet around 4.7 ppm (CH2OH), broad singlet for OH
2-(2-Bromo-4-methylphenyl)acetic acidHydrolysis of the nitrileSinglet around 3.7 ppm (CH2COOH), broad singlet for COOH
2-bromo-4-methylbenzaldehydeOxidation of benzyl alcoholSinglet around 10.0 ppm (CHO)
Isocyanide IsomerByproduct of cyanationMay have a characteristic IR stretch and different NMR shifts

Note: Chemical shifts can vary depending on the solvent and other factors. It is recommended to consult spectral databases for confirmation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2-(2-Bromo-4-methylphenyl)acetonitrile and their origins?

A1: The most prevalent impurities are typically byproducts and unreacted intermediates from its synthesis. The common manufacturing process involves the reaction of 2-bromo-4-methylbenzyl bromide with a cyanide salt.[1] Therefore, you can expect to find:

  • Unreacted 2-bromo-4-methylbenzyl bromide: Due to incomplete reaction.

  • 2-bromo-4-methylbenzyl alcohol: From hydrolysis of the benzyl bromide.

  • 2-(2-Bromo-4-methylphenyl)acetic acid: From hydrolysis of the final nitrile product.

  • Isomeric isocyanide: A common byproduct in cyanation reactions.[1]

  • Solvent Residues: Residual solvents from the synthesis and purification process, such as acetonitrile, toluene, or ethyl acetate.[4][5]

Q2: How should I store commercial 2-(2-Bromo-4-methylphenyl)acetonitrile to minimize degradation?

A2: Proper storage is crucial to maintain the purity of your material. It is recommended to:

  • Store in a cool, dry, and well-ventilated area. [6][7]

  • Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the nitrile group.[7][8]

  • Store away from strong acids, bases, and oxidizing agents to prevent chemical degradation.[6][7]

Q3: What analytical methods are recommended for assessing the purity of incoming 2-(2-Bromo-4-methylphenyl)acetonitrile?

A3: A multi-technique approach is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and detecting less volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.[2][9][10]

  • Gas Chromatography (GC): Ideal for detecting volatile impurities, including residual solvents. A flame ionization detector (FID) provides excellent sensitivity.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying proton-containing impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[2][9]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is a powerful tool for identifying the molecular weights of unknown impurities.[9]

Q4: Are there any specific safety precautions I should take when handling 2-(2-Bromo-4-methylphenyl)acetonitrile?

A4: Yes, it is important to handle this compound with care.

  • Work in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

References

  • 2-Phenylacetonitrile|For Research - Benchchem. (n.d.).
  • Health and safety considerations for handling 2-phenylacetonitrile - Benchchem. (n.d.).
  • Chemwatch GHS SDS in English (European) 2470 - Sdfine. (n.d.).
  • Phenylacetonitrile | C8H7N | CID 8794 - PubChem - NIH. (n.d.).
  • Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • 8 - SAFETY DATA SHEET. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.).
  • 2-(2-Bromo-4-methylphenyl)acetonitrile - ChemScene. (n.d.).
  • 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • 2-(4-Bromo-2-methylphenyl)acetonitrile | 215800-05-8 - Sigma-Aldrich. (n.d.).
  • Application Note AN-004: Measuring Purity of Acetonitrile - Applied Analytics. (n.d.).
  • A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
  • Ensuring the Purity of Acetonitrile During Quality Control Testing - American Laboratory. (2010, March 1).
  • Degradation of Acetonitrile by Pseudomonas putida - PubMed. (1989, September).
  • Q3C (R8): Impurities: guideline for residual solvents - European Medicines Agency (EMA). (2020, May 4).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
  • Degradation of acetonitrile residues using oxidation processes - SciELO. (n.d.).

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Technical Support Center: Optimizing Solvent Selection for 2-(2-Bromo-4-methylphenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 2-(2-Bromo-4-methylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Introduction: The Critical Role of the Solvent

In syntheses utilizing 2-(2-bromo-4-methylphenyl)acetonitrile, the solvent is not merely an inert medium but an active participant that can dictate reaction success. This versatile intermediate, with its bromo, methyl, and nitrile functionalities, is a valuable building block for more complex molecules, often through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1] The choice of solvent can significantly influence reaction rates, yields, and the formation of side products by affecting reactant solubility, stabilizing transition states, and modulating nucleophile reactivity.[2][3][4] This guide will provide the expertise to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with 2-(2-Bromo-4-methylphenyl)acetonitrile, and what are their primary roles?

A1: The choice of solvent is highly dependent on the specific reaction type. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are generally preferred.[5] These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • 1,4-Dioxane [6]

The primary role of these solvents is to dissolve the reactants while minimally solvating the nucleophile. This leaves the nucleophile "naked" and more reactive, thereby accelerating the reaction.[5] Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, which reduces its reactivity.[2][5]

Q2: How does solvent polarity impact reaction rate and yield?

A2: Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states.[3][4] For SNAr reactions, which often proceed through a charged intermediate (a Meisenheimer complex), polar solvents are beneficial.[5] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[2] However, the interplay between solvent and nucleophile is key; polar aprotic solvents are favored because they increase the effective strength of the nucleophile.[2]

Q3: What are the signs of a poor solvent choice in my reaction?

A3: Several indicators may suggest a suboptimal solvent choice:

  • Low or no product yield: This could be due to poor solubility of the starting materials or a slow reaction rate.

  • Multiple spots on a TLC plate: This often points to the formation of side products.

  • Reaction stalls: The reaction may start but then fail to proceed to completion.

  • Inconsistent results: Difficulty in reproducing results from run to run can sometimes be traced back to solvent quality or choice.

Q4: How can I mitigate side product formation through solvent selection?

A4: Side product formation is a common issue. Here are some strategies:

  • Reaction with the solvent (solvolysis): If you are using a nucleophilic solvent like an alcohol, it may compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.[5]

  • Hydrolysis: The nitrile group or other parts of your molecule may be sensitive to water. Using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis.[7]

  • Di-substitution: In cases where multiple substitutions are possible, a less polar solvent might temper reactivity and improve selectivity for mono-substitution.

Q5: What are the key safety precautions for the recommended solvents?

A5: Many polar aprotic solvents have associated health and safety risks.

  • DMF and DMSO: These are excellent solvents but can be readily absorbed through the skin, carrying dissolved chemicals with them. Always use appropriate personal protective equipment (PPE), including gloves.

  • Acetonitrile: This is flammable and toxic.

  • 1,4-Dioxane: This is a potential carcinogen.

Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood. Consider greener solvent alternatives where possible.[8][9]

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion

Low yields are one of the most common frustrations in synthesis. This guide provides a systematic approach to troubleshooting.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Quality: Ensure the purity of your 2-(2-Bromo-4-methylphenyl)acetonitrile and other reagents.

  • Assess Solubility: Are all reactants fully dissolved in the chosen solvent at the reaction temperature? If not, consider a different solvent or a co-solvent system.

  • Evaluate Solvent Choice: If you are running an SNAr reaction, are you using a polar aprotic solvent like DMF, DMSO, or acetonitrile?[5] If you are using a protic solvent, it may be deactivating your nucleophile.[2]

  • Ensure Anhydrous Conditions: Moisture can consume reagents and lead to unwanted side products.[7] Dry your solvents and glassware thoroughly, and consider running the reaction under an inert atmosphere.

  • Optimize Temperature: Some reactions require heating to proceed at a reasonable rate.[10] Gradually increase the temperature while monitoring the reaction by TLC.

  • Check Reagent Stoichiometry: Ensure you are using the correct molar ratios of your reactants.

Sample Experimental Protocol: General SNAr Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 eq.) and the nucleophile (1.1-1.5 eq.).

  • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

  • If required, add a base (e.g., K₂CO₃ or NaH) to deprotonate the nucleophile.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction's progress by TLC until the starting material is consumed.[5]

  • Cool the mixture to room temperature, then pour it into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Guide 2: Significant Side Product Formation

The appearance of multiple spots on a TLC plate can complicate purification and reduce your yield.

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Solvent-Based Solution Other Mitigation Strategies
Hydrolysis of Nitrile Presence of water in the reaction mixture.Use anhydrous solvents and perform the reaction under an inert atmosphere.Purify starting materials to remove any water.
Solvolysis The solvent acts as a competing nucleophile.Switch to a non-nucleophilic solvent (e.g., from an alcohol to DMF or DMSO).[5]
Di-substitution The product of the initial reaction is more reactive than the starting material, or an excess of the nucleophile is used.A less polar solvent may help to control reactivity.Use a stoichiometric amount of the nucleophile and add it slowly to the reaction mixture. Consider lowering the reaction temperature.[5]
Dehalogenation Reductive cleavage of the carbon-bromine bond.This can sometimes be influenced by the solvent and base combination. Screening different solvents may be necessary.Use a milder base or a different catalyst system if applicable.

Visualizations

Solvent_Selection_Workflow start Define Reaction Type (e.g., SNAr, Cross-Coupling) solvent_class Select Solvent Class start->solvent_class polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) solvent_class->polar_aprotic SNAr other_solvents Other (e.g., Ethers, Hydrocarbons) solvent_class->other_solvents Other solubility_check Check Solubility of All Reactants polar_aprotic->solubility_check other_solvents->solubility_check solubility_check->solvent_class Insoluble run_test Run Small-Scale Test Reaction solubility_check->run_test Soluble monitor Monitor by TLC/LC-MS run_test->monitor optimize Optimize Conditions (Temp., Concentration) monitor->optimize Reaction Progressing troubleshoot Troubleshoot (Low Yield, Side Products) monitor->troubleshoot No/Poor Reaction scale_up Scale-Up Reaction optimize->scale_up

Troubleshooting_Low_Yield start Low or No Yield Observed solubility Are all reactants soluble? start->solubility solvent_type Is the solvent appropriate? (e.g., polar aprotic for SNAr) solubility->solvent_type Yes change_solvent Change Solvent or Use Co-solvent solubility->change_solvent No anhydrous Are conditions anhydrous? solvent_type->anhydrous Yes switch_solvent Switch to Recommended Solvent Class solvent_type->switch_solvent No temperature Is the temperature optimal? anhydrous->temperature Yes dry_reagents Dry Solvents/Glassware, Use Inert Atmosphere anhydrous->dry_reagents No increase_temp Increase Temperature temperature->increase_temp No success Re-run Reaction temperature->success Yes change_solvent->success switch_solvent->success dry_reagents->success increase_temp->success

References

  • WordPress. SNAr Solvents and Reagents. Available from: [Link]

  • Wikipedia. Solvent effects. Available from: [Link]

  • International Journal of Scientific and Research Publications. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Available from: [Link]

  • Canadian Journal of Chemistry. First-principles study of solvent polarity effects in the Menshutkin reaction. (2024). Available from: [Link]

  • American Chemical Society. Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025). Available from: [Link]

  • University of Calgary. Ch 8 : Solvent Effects. Available from: [Link]

  • YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). Available from: [Link]

  • National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available from: [Link]

  • American Chemical Society. Solvent and Reagent Selection Guide. Available from: [Link]

  • Cheméo. Chemical Properties of Acetonitrile (CAS 75-05-8). Available from: [Link]

  • Harvard University. Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • C&EN. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022). Available from: [Link]

  • ChemRxiv. Machine Learning Meets Mechanistic Modelling for Accurate Prediction of Experimental Activation Energies. Available from: [Link]

  • ResearchGate. Solubility comparison in acetonitrile. Available from: [Link]

  • PubChem. 2-(2-Bromo-4-methylphenyl)acetic acid. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available from: [Link]

  • University of Rochester. About Workup. Available from: [Link]

Sources

Recrystallization techniques for 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2).

As a low-melting arylacetonitrile derivative, this compound presents unique crystallization challenges, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to in the laboratory as "oiling out." This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity crystalline recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-(2-Bromo-4-methylphenyl)acetonitrile form a gooey oil at the bottom of the flask instead of crystallizing? A1: This phenomenon is known as "oiling out" (LLPS). It occurs when the saturation temperature of your solution is higher than the melting point of the solute-impurity mixture [1]. Arylacetonitriles inherently possess low melting points (for context, unsubstituted phenylacetonitrile melts at -24 °C, and 2-bromophenylacetonitrile melts at 19 °C) [2]. While the bromo and methyl substitutions raise the melting point of 2-(2-Bromo-4-methylphenyl)acetonitrile, the presence of crude synthetic impurities causes significant freezing-point depression. Consequently, as the solvent cools, the compound reaches its solubility limit and phase-separates as a liquid oil rather than forming a solid crystal lattice [3].

Q2: How do I select a solvent system that forces nucleation instead of phase separation? A2: The causality of oiling out is often tied to using a solvent with a boiling point that is too high, or a solvent mixture with extreme polarity differences (e.g., ethanol/hexane) [4]. For this compound, you must lower the temperature at which the solution becomes saturated. We recommend a binary solvent system of Isopropanol (IPA) and Heptane . IPA acts as the "good" solvent, providing high solubility at elevated temperatures, while Heptane acts as the antisolvent. Unlike water/ethanol mixtures, the IPA/Heptane system has a lower dielectric constant differential, which prevents abrupt demixing and encourages slow crystal nucleation.

Q3: My compound has already oiled out. How do I rescue the batch without starting over? A3: Do not attempt to scratch the flask while the oil is present; this will only trap impurities inside a rapid, impure solidification matrix [5]. Instead, employ this self-validating rescue loop:

  • Reheat: Return the flask to the heat source until the oil completely redissolves into a homogeneous solution.

  • Dilute: Add 10-15% more of your "good" solvent (e.g., IPA). This lowers the saturation concentration, ensuring that when the solution cools, it reaches saturation at a lower temperature—ideally below the compound's depressed melting point.

  • Seed: Allow the solution to cool very slowly. When it reaches a temperature just above where it previously oiled out, introduce a microscopic seed crystal of pure 2-(2-Bromo-4-methylphenyl)acetonitrile. This provides a thermodynamic template, bypassing the activation energy required for spontaneous nucleation.

Part 2: Quantitative Solvent Data for Arylacetonitriles

To rationally design your recrystallization, compare the physicochemical properties of standard solvent candidates. The table below summarizes why certain systems succeed or fail for 2-(2-Bromo-4-methylphenyl)acetonitrile.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Suitability for 2-(2-Bromo-4-methylphenyl)acetonitrileMechanistic Outcome
Toluene / Hexanes 110 / 682.4 / 1.9PoorHigh risk of oiling out; compound is too soluble in non-polar media.
Ethanol / Water 78 / 10024.5 / 80.1ModerateRapid cooling causes LLPS due to extreme polarity clash [4].
Isopropanol (IPA) 8218.3Excellent Ideal single-solvent candidate. Gradual solubility curve.
IPA / Heptane 82 / 9818.3 / 1.9Optimal Antisolvent addition allows precise control over the saturation point.

Part 3: Standard Operating Procedure (SOP) - Dual-Solvent Recrystallization

This protocol is designed as a self-validating system. If a step fails to produce the expected visual cue, the protocol dictates the immediate corrective action.

Materials Required:

  • Crude 2-(2-Bromo-4-methylphenyl)acetonitrile

  • Isopropanol (IPA) (Analytical Grade)

  • n-Heptane (Analytical Grade)

  • Activated Charcoal (Norit)

  • Celite pad and Buchner funnel

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude 2-(2-Bromo-4-methylphenyl)acetonitrile into an Erlenmeyer flask. Add a minimal amount of IPA (approx. 3 mL per gram of crude). Heat to 75 °C using a water bath with gentle magnetic stirring until the solid dissolves.

    • Validation Check: If the solution is opaque or contains dark suspended particles, colored impurities are present. Proceed to Step 2. If clear and pale yellow, skip to Step 3.

  • Decolorization (Optional): Add 5% w/w activated charcoal to the hot solution. Boil gently for 5 minutes. Perform a hot gravity filtration through a pad of Celite pre-wetted with hot IPA.

  • Antisolvent Addition: Return the clear filtrate to the heat source (75 °C). Begin adding hot n-Heptane dropwise. Continue addition until the solution becomes faintly turbid (cloudy).

  • Saturation Reversal: Immediately add hot IPA dropwise (usually 1-3 drops) just until the turbidity clears.

    • Causality: This exact point represents the metastable zone. The solution is now perfectly saturated at 75 °C.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool ambiently to room temperature without disturbance.

    • Validation Check: If an oil forms at the bottom during cooling, your saturation temperature is still too high. Reheat to dissolve, add 2 mL of IPA, and repeat the cooling phase.

  • Isolation: Once robust crystals have formed at room temperature, chill the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with a minimal volume of ice-cold Heptane. Dry under high vacuum to constant weight.

Part 4: Recrystallization Troubleshooting Workflow

Recrystallization_Workflow Start Crude 2-(2-Bromo-4- methylphenyl)acetonitrile Dissolve Dissolve in minimal hot IPA (Good Solvent) Start->Dissolve CloudPoint Add Heptane until turbid, then clear with drops of IPA Dissolve->CloudPoint Cool Cool slowly to Room Temperature CloudPoint->Cool Check Observe Phase Separation Cool->Check Oil Oiling Out (LLPS) Detected Check->Oil Liquid Phase Crystal Nucleation & Crystallization Check->Crystal Solid Phase Rescue1 Reheat until homogeneous Oil->Rescue1 Filter Vacuum Filtration & Cold Heptane Wash Crystal->Filter Rescue2 Add more IPA (lower saturation temp) Rescue1->Rescue2 Rescue2->Cool Pure Pure Crystalline Product Filter->Pure

Workflow for diagnosing and rescuing LLPS during arylacetonitrile recrystallization.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Retrieved March 12, 2026, from [Link]

Technical Support Center: Handling & Stability of 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals working with 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2).

This building block presents unique chemoselectivity challenges under basic conditions due to the presence of three competing reactive sites:

  • The highly acidic benzylic α -protons (pKa ~22).

  • The electrophilic nitrile carbon.

  • The elimination-prone ortho-bromine atom.

Below, you will find causality-driven troubleshooting guides, quantitative stability data, and self-validating protocols to ensure absolute control over your synthetic workflows.

Part 1: Causality-Driven Troubleshooting & FAQs

Issue 1: Unwanted Hydrolysis of the Nitrile Group

Q: My reaction yielded a white precipitate, and IR spectroscopy shows a strong carbonyl stretch (~1680 cm⁻¹) instead of my target alkylated product. What went wrong? A: You are observing base-catalyzed nitrile hydrolysis.

  • Causality: The nitrile carbon is highly electrophilic. When exposed to aqueous bases (like NaOH or KOH) or hygroscopic bases that have absorbed atmospheric moisture, the hydroxide ion attacks the nitrile carbon. This forms an amide intermediate, which further hydrolyzes to a carboxylic acid upon heating.

  • Solution: Ensure strictly anhydrous conditions. Use freshly titrated, moisture-free bases in anhydrous solvents (e.g., THF dried over sodium/benzophenone).

Issue 2: The Thorpe-Ziegler Dimerization

Q: I used NaH at room temperature to deprotonate the molecule, but LC-MS indicates a major byproduct with nearly double the expected molecular weight. Why? A: This is a classic Thorpe-Ziegler condensation (dimerization).

  • Causality: NaH is a heterogeneous base, which leads to a slow, gradual deprotonation of the benzylic protons. This creates a scenario where the highly nucleophilic benzylic carbanion coexists in solution with unreacted starting material. The carbanion rapidly attacks the electrophilic nitrile group of the neutral molecule, forming an enaminonitrile dimer.

  • Solution: Switch to a strong, soluble base like LDA or NaHMDS at low temperatures (-78 °C) to ensure rapid, quantitative, and irreversible deprotonation before any dimerization can occur.

Issue 3: Benzyne Formation and Dehalogenation

Q: I forced the reaction with excess NaNH₂ and heat to ensure complete deprotonation, but I lost the bromine atom and obtained a complex mixture of regioisomers. What happened? A: You triggered the benzyne mechanism (nucleophilic aromatic substitution via elimination-addition) .

  • Causality: The ortho-bromine atom is a leaving group. Under strongly basic conditions and elevated temperatures, the base can deprotonate the aromatic ring adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive, strained benzyne intermediate . This intermediate undergoes uncontrolled nucleophilic attack, leading to complex mixtures and loss of the halogen.

  • Solution: Strictly control the equivalents of base (1.05 eq) and maintain cryogenic temperatures (-78 °C to 0 °C) to kinetically favor benzylic deprotonation over aryl deprotonation.

Part 2: Quantitative Stability Profile

To facilitate experimental design, the stability of 2-(2-Bromo-4-methylphenyl)acetonitrile under various basic conditions is summarized below.

Base System (Solvent)Temp (°C)Primary Reactive IntermediateMajor Side ReactionHalf-Life of Starting Material
NaOH / KOH (H₂O/EtOH)80 °CNone (Direct Nucleophilic Attack)Nitrile Hydrolysis (Amide/Acid)< 2 hours
NaH (THF)25 °CBenzylic CarbanionThorpe-Ziegler Dimerization~4-6 hours (as monomer)
NaNH₂ (Liquid NH₃)-33 °CBenzylic CarbanionBenzyne Formation (if excess base)Stable if strictly controlled
LDA / NaHMDS (THF)-78 °CBenzylic CarbanionNone (Quantitative Deprotonation)> 24 hours (as carbanion)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence of the molecule under different basic conditions.

Pathway SM 2-(2-Bromo-4-methylphenyl) acetonitrile AqBase Aqueous Base (NaOH/KOH, H2O) SM->AqBase AnhBase Anhydrous Base (NaH, LDA, NaHMDS) SM->AnhBase Hydrolysis Nitrile Hydrolysis (Side Reaction) AqBase->Hydrolysis Amide Amide Intermediate Hydrolysis->Amide Acid Carboxylic Acid Amide->Acid Carbanion Benzylic Carbanion (Desired Intermediate) AnhBase->Carbanion Dimer Thorpe-Ziegler Dimer (Side Reaction) Carbanion->Dimer + Unreacted SM (Slow deprotonation) Benzyne Benzyne Formation (Excess Base/Heat) Carbanion->Benzyne Excess Base / >0°C (-HBr) Alkylation Electrophilic Trapping (Desired Product) Carbanion->Alkylation + Electrophile (-78°C)

Figure 1: Mechanistic divergence of 2-(2-Bromo-4-methylphenyl)acetonitrile under basic conditions.

Part 4: Self-Validating Experimental Protocol

Workflow: Controlled Deprotonation and Alkylation (Avoiding Side Reactions) This protocol is designed to quantitatively generate the benzylic carbanion while suppressing dimerization, hydrolysis, and benzyne formation .

Materials:

  • 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 eq, rigorously dried under high vacuum).

  • Lithium diisopropylamide (LDA) or NaHMDS (1.05 eq, titrated solution in THF).

  • Anhydrous THF (Karl Fischer titration < 10 ppm H₂O).

  • Electrophile (e.g., alkyl halide, 1.1 eq).

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: Eliminates atmospheric moisture to prevent base-catalyzed nitrile hydrolysis.

  • Substrate Solvation: Dissolve 2-(2-Bromo-4-methylphenyl)acetonitrile in anhydrous THF (0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition (The Critical Step): Add the LDA solution dropwise over 15 minutes down the side of the flask.

    • Causality: Dropwise addition of a soluble, strong base at cryogenic temperatures ensures immediate and irreversible deprotonation of the benzylic protons, completely preventing the neutral starting material from reacting with the newly formed carbanion (Thorpe-Ziegler dimerization).

  • In-Process Validation: The solution should transition to a deep, persistent color (often red/purple for benzylic carbanions).

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench immediately in D₂O, extract with CDCl₃, and analyze via ¹H NMR. The complete disappearance of the benzylic -CH₂- singlet (~3.8 ppm) and replacement with a -CHD- signal confirms 100% deprotonation without side reactions.

  • Electrophile Trapping: Add the electrophile dropwise at -78 °C. Stir for 1 hour, then gradually warm to 0 °C.

    • Causality: Maintaining low temperatures during the initial C-C bond formation prevents the ortho-bromine from undergoing elimination to form benzyne.

  • Quenching: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Do not use strong acids, as they may hydrolyze the nitrile group.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution - The Benzyne Mechanism." Source: Master Organic Chemistry. URL:[Link]

  • OpenStax / Chemistry LibreTexts. "16.7: Benzyne." Source: Chemistry LibreTexts. URL:[Link]

  • TDX Repository. "Selectivity control in Pd-catalyzed C-H functionalization reactions." Source: TDX.cat. URL: [Link]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For a compound like 2-(2-Bromo-4-methylphenyl)acetonitrile, which serves as a building block in the synthesis of more complex molecules, ensuring its purity is paramount. Impurities, even in trace amounts, can carry over to the final drug product, potentially altering its pharmacological profile or introducing toxicity.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1] Developing a stability-indicating HPLC method is crucial, as it must be able to separate the main compound from any potential impurities and degradation products that may arise during synthesis, storage, or manufacturing.[2] This guide will walk you through the systematic development and comparison of HPLC methods to achieve this goal for 2-(2-Bromo-4-methylphenyl)acetonitrile.

Initial Method Development: A Logic-Driven Approach

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-(2-Bromo-4-methylphenyl)acetonitrile is a relatively non-polar, aromatic compound. This information guides our initial choices for the stationary and mobile phases.

2.1. Column Selection: The Foundation of Separation

Reversed-phase HPLC is the most common separation technique, accounting for a significant majority of all HPLC separations due to its versatility.[3] For non-polar to moderately polar compounds like our target analyte, a C18 (octadecylsilane) stationary phase is the standard starting point.[4][5] The hydrophobic C18 chains interact with the non-polar analyte, providing retention.

To compare performance, we will evaluate two common C18 columns and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[5][6]

  • Alternative 1: Standard C18 Column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)

  • Alternative 2: High-Purity C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm)

  • Alternative 3: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm)

2.2. Mobile Phase Selection: Driving the Separation

The mobile phase in reversed-phase HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent. Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.

Given the aromatic nature of 2-(2-Bromo-4-methylphenyl)acetonitrile, we will start with a mobile phase of acetonitrile and water. A small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[3]

2.3. Detection Wavelength: Seeing the Analyte

The presence of an aromatic ring in 2-(2-Bromo-4-methylphenyl)acetonitrile suggests strong UV absorbance. A UV-Vis detector is, therefore, the most appropriate choice. To determine the optimal detection wavelength, a UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many aromatic compounds, this is typically in the range of 210-280 nm.

Experimental Comparison of Initial Conditions

To identify the most promising starting point, we will compare the performance of the three selected columns with a generic gradient elution method.

3.1. Experimental Protocol: Initial Screening

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Sample: 2-(2-Bromo-4-methylphenyl)acetonitrile (100 µg/mL in Acetonitrile/Water 50:50)

3.2. Data Presentation: Initial Screening Results

ColumnRetention Time (min)Tailing FactorTheoretical PlatesObservations
Standard C188.521.48500Good retention, slight peak tailing.
High-Purity C187.981.112500Excellent peak shape, higher efficiency.
Phenyl-Hexyl9.151.211000Increased retention, good peak shape.

Initial Analysis: The High-Purity C18 column provided the best combination of peak shape and efficiency in the initial screening. The Phenyl-Hexyl column showed potential for resolving closely eluting impurities due to its different selectivity. The standard C18 showed acceptable performance but was outperformed by the more modern column technologies.

Method Optimization: Fine-Tuning for Optimal Performance

Based on the initial screening, we will proceed with the High-Purity C18 column and optimize the method to ensure it is "stability-indicating." This requires demonstrating that the method can separate the main analyte from its potential degradation products.

4.1. Forced Degradation Studies: A Proactive Approach to Impurity Profiling

Forced degradation studies are a critical component of developing a stability-indicating method.[2][7] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[8] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can resolve the degradants from the parent compound.[7]

4.1.1. Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours (solid state)

  • Photolytic Degradation: ICH-compliant light exposure (solid and solution)

The stressed samples are then analyzed using the developed HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting impurities.

4.2. Optimizing the Gradient for Resolution

After analyzing the forced degradation samples, the gradient profile will be adjusted to achieve baseline separation between the main peak and all observed degradation products.

4.2.1. Optimized HPLC Method

  • Column: High-Purity C18 (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: PDA at 220 nm

4.3. Visualization of the Method Development Workflow

HPLC_Method_Development cluster_0 Initial Development cluster_1 Optimization cluster_2 Validation Analyte_Properties Analyte Properties (2-(2-Bromo-4-methylphenyl)acetonitrile) Column_Selection Column Selection (C18 vs. Phenyl-Hexyl) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Screening (ACN/Water + Acid) Column_Selection->Mobile_Phase Detector_Setup Detector Setup (UV Scan for λmax) Mobile_Phase->Detector_Setup Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Detector_Setup->Forced_Degradation Gradient_Optimization Gradient Optimization (Resolution of Degradants) Forced_Degradation->Gradient_Optimization Method_Validation Method Validation (ICH Q2(R1)) Gradient_Optimization->Method_Validation Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOQ->LOD Robustness Robustness Robustness->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion: A Validated Method for Confident Purity Assessment

This guide has systematically compared different approaches to developing a stability-indicating HPLC method for the purity analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile. By starting with a logical selection of columns and mobile phases, followed by rigorous optimization using forced degradation studies, and culminating in a comprehensive validation according to ICH guidelines, we have established a reliable and robust analytical method.

The use of a high-purity C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid provides excellent separation of the main compound from its degradation products. The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R11) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmaceutical Research.
  • A Practical Approach to RP HPLC Analytical Method Development. World Journal of Pharmaceutical Research.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.

Sources

Reference Standards for 2-(2-Bromo-4-methylphenyl)acetonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

2-(2-Bromo-4-methylphenyl)acetonitrile (CAS No. 1069114-80-2) is a highly specialized halogenated intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. With a molecular formula of C9H8BrN and a molecular weight of 210.07 g/mol , maintaining strict control over its purity is critical during drug development[2]. Accurate quantification of this compound requires robust analytical methodologies and high-fidelity reference standards to ensure reaction optimization, impurity profiling, and regulatory compliance.

Reference Standard Tiers: A Comparative Analysis

Selecting the appropriate reference standard is the foundational step in establishing a self-validating analytical system. The choice of standard directly impacts the metrological traceability and reliability of the quantitative data.

  • Certified Reference Materials (CRMs): These represent the highest tier of analytical standards. CRMs are accompanied by a comprehensive Certificate of Analysis (CoA) detailing absolute purity (often determined by quantitative NMR) and associated uncertainty. They are mandatory for primary method validation and regulatory submissions.

  • Primary Analytical Standards: Commercially available standards with guaranteed high purity (typically ≥95% or ≥98%)[1][2]. These are ideal for routine quality control (QC) and the generation of robust calibration curves.

  • Secondary / In-House Working Standards: These are synthesized or purified internally and must be rigorously cross-validated against a CRM or Primary Standard. While they require continuous stability monitoring, they provide a highly cost-effective alternative for high-throughput daily batch release testing.

Experimental Methodologies and Causality

To ensure analytical trustworthiness, the protocols below are designed as self-validating systems. Both methods require the inclusion of an internal standard (e.g., unsubstituted 2-phenylacetonitrile) spiked into the matrix prior to extraction. This critical step corrects for variable extraction recoveries, matrix effects, and instrumental drift over time.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is the preferred methodology for high-throughput bulk assay determination, leveraging the strong UV absorbance of the compound's aromatic nitrile chromophore[3].

Causality behind the method: A reversed-phase C18 column is selected because its dense octadecyl carbon chain provides optimal hydrophobic interactions. This ensures the moderately polar 2-(2-Bromo-4-methylphenyl)acetonitrile is sufficiently retained and resolved from early-eluting polar matrix components[3]. An isocratic mobile phase is chosen to eliminate gradient re-equilibration time, maximizing sample throughput.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the primary reference standard in the mobile phase to create a 1 mg/mL primary stock solution[3].

  • Calibration: Perform serial dilutions to generate a 5-point calibration curve ranging from 10 ng/mL to 100 µg/mL[3].

  • Chromatographic Separation: Inject 10 µL of the sample onto a reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size) maintained at 30 °C[3].

  • Elution: Run an isocratic mobile phase consisting of 60% Acetonitrile and 40% Water at a constant flow rate of 1.0 mL/min[3].

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 210 nm, which corresponds to the absorbance maximum of the nitrile-substituted aromatic ring[3].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the superior technique for trace impurity profiling and degradation studies due to its exceptional sensitivity and mass-to-charge (m/z) selectivity[3].

Causality behind the method: A DB-5MS capillary column (5% phenyl-methylpolysiloxane) is utilized because its slight polarity perfectly resolves halogenated aromatic isomers[4]. Under Electron Ionization (EI), the molecule fragments to yield a distinct molecular ion doublet at m/z 209 and 211. This doublet arises from the ~1:1 natural isotopic abundance of 79Br and 81Br, serving as a highly specific diagnostic signature that eliminates false positives from co-eluting non-brominated impurities.

Step-by-Step Methodology:

  • Sample Extraction: Extract the aqueous sample matrix using Liquid-Liquid Extraction (LLE). Add 2 mL of a water-immiscible solvent (e.g., ethyl acetate) to 1 mL of the sample, vortex vigorously for 2 minutes, centrifuge, and collect the organic layer[3].

  • Injection: Inject 1 µL of the organic extract into the GC inlet, maintained at 250 °C[3].

  • Temperature Program: Set the initial oven temperature to 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min[3]. This gradient focuses the analyte at the head of the column before rapidly eluting it to minimize band broadening.

  • Carrier Gas: Utilize ultra-high purity Helium at a constant flow rate of 1.0 mL/min[3][4].

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Target the molecular ion doublet (m/z 209/211) and the primary fragment (m/z 130, corresponding to the loss of the bromine atom) to maximize the signal-to-noise ratio[3].

Quantitative Performance Comparison

The choice between HPLC and GC-MS depends heavily on the required sensitivity and the complexity of the sample matrix. The following table summarizes the comparative performance metrics based on established analytical methodologies for phenylacetonitrile derivatives[3].

Performance ParameterHPLC-UV (Bulk Assay)GC-MS (Trace Profiling)
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 150 ng/mL0.5 - 50 ng/mL
Linearity (R²) > 0.995> 0.995
Precision (RSD%) < 5%< 5%
Primary Selectivity Mechanism Retention time & UV spectraMass-to-charge ratio (m/z)
Sample Throughput HighModerate

Analytical Workflow Visualization

The diagram below maps the end-to-end self-validating workflow, demonstrating the logical progression from standard selection to final method validation.

Workflow A Reference Standard Selection (CAS: 1069114-80-2) B Stock Solution Preparation (1 mg/mL in Acetonitrile) A->B C Calibration Curve (Serial Dilution) B->C E HPLC-UV Analysis (Isocratic, C18 Column) C->E F GC-MS Analysis (EI, SIM Mode) C->F D Sample Extraction (LLE / SPE) D->E D->F G Data Acquisition & Peak Integration E->G F->G H Method Validation (LOD, LOQ, Linearity) G->H

Figure 1: End-to-end analytical validation workflow for 2-(2-Bromo-4-methylphenyl)acetonitrile.

References

  • 2-(2-Bromo-4-methylphenyl)acetonitrile, 95% | 1069114-80-2 Source: J&K Scientific URL:1

  • 2-(2-Bromo-4-methylphenyl)acetonitrile - Product Information Source: ChemScene URL:2

  • A Comparative Guide to the Quantification of 2-Phenylacetonitrile: GC-MS vs. HPLC Source: Benchchem URL:3

  • Phenylacetonitrile from the Giant Knotweed, Fallopia sachalinensis, Infested by the Japanese Beetle Source: MDPI URL:4

Sources

A Researcher's Guide to the Elemental Analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth look at the elemental analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key intermediate in various synthetic pathways. We will delve into its theoretical elemental composition, the established analytical methodology for its verification, and a comparative analysis with structurally similar compounds, underscoring the utility and limitations of elemental analysis in modern chemical research.

Theoretical Elemental Composition: The Foundational Benchmark

The first step in the analytical verification of a synthesized compound is to establish its theoretical elemental composition based on its molecular formula. For 2-(2-Bromo-4-methylphenyl)acetonitrile, the molecular formula is C₉H₈BrN.[1] With a molecular weight of 210.07 g/mol , the theoretical percentages of each element can be calculated as follows:[1]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0951.46
HydrogenH1.0188.083.85
BromineBr79.90179.9038.03
NitrogenN14.01114.016.67
Total 210.07 100.00

This theoretical data serves as the gold standard against which all experimental results are compared. A close correlation between the experimental and theoretical values is a primary indicator of sample purity.

Experimental Verification: The Combustion Analysis Workflow

The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][3] For halogen-containing compounds like 2-(2-Bromo-4-methylphenyl)acetonitrile, this is often coupled with a method for halogen determination, such as oxygen flask combustion followed by titration.[4][5][6]

The underlying principle of combustion analysis is the complete oxidation of the sample in a high-temperature, oxygen-rich environment. This process converts the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂).[3]

Below is a generalized, step-by-step protocol for the elemental analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile:

Part 1: CHN Analysis
  • Sample Preparation: A small, precisely weighed sample of 2-(2-Bromo-4-methylphenyl)acetonitrile (typically 1-3 mg) is placed in a tin or silver capsule. The accuracy of this initial weighing is critical for obtaining reliable results.

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000°C. A constant stream of pure oxygen facilitates complete combustion.

  • Reduction and Gas Separation: The combustion gases are then passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to dinitrogen. The resulting mixture of CO₂, H₂O, and N₂ is then separated, typically using gas chromatography.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector's output and the initial sample weight.

Part 2: Bromine Analysis
  • Oxygen Flask Combustion: A weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum basket, which is then sealed in a flask filled with oxygen. The sample is ignited, and the combustion products are absorbed into a specific solution (e.g., a solution of hydrogen peroxide).[6] This converts the bromine into bromide ions (Br⁻).

  • Titration: The resulting solution is then titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint, where all bromide ions have reacted, can be determined potentiometrically.

  • Calculation: The percentage of bromine is calculated based on the volume of silver nitrate solution used and the initial sample weight.

The following diagram illustrates the general workflow for elemental analysis:

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_Br Bromine Analysis Sample_Prep_CHN Sample Preparation (1-3 mg in capsule) Combustion High-Temperature Combustion (O₂ rich) Sample_Prep_CHN->Combustion Gas_Processing Gas Reduction & Separation (GC) Combustion->Gas_Processing Detection_CHN Detection (TCD) Gas_Processing->Detection_CHN Data_Analysis_CHN Data Analysis (%C, %H, %N) Detection_CHN->Data_Analysis_CHN Final_Report Final Elemental Analysis Report Data_Analysis_CHN->Final_Report Sample_Prep_Br Sample Preparation (weighed sample) Oxygen_Flask Oxygen Flask Combustion Sample_Prep_Br->Oxygen_Flask Absorption Absorption into Solution Oxygen_Flask->Absorption Titration Potentiometric Titration (AgNO₃) Absorption->Titration Data_Analysis_Br Data Analysis (%Br) Titration->Data_Analysis_Br Data_Analysis_Br->Final_Report Compound 2-(2-Bromo-4-methylphenyl)acetonitrile Compound->Sample_Prep_CHN Compound->Sample_Prep_Br

Caption: Workflow for the elemental analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile.

Comparative Analysis: The Importance of Context

While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it cannot distinguish between isomers. This is where a comparative analysis with structurally related compounds becomes insightful.

CompoundMolecular FormulaMolecular Weight ( g/mol )%C%H%Br%N
2-(2-Bromo-4-methylphenyl)acetonitrileC₉H₈BrN210.0751.463.8538.036.67
2-(4-Bromo-2-methylphenyl)acetonitrile[7][8]C₉H₈BrN210.0751.463.8538.036.67
2-(3-Bromo-2-methylphenyl)acetonitrile[9]C₉H₈BrN210.0751.463.8538.036.67
2-(2-Bromo-4-nitrophenyl)acetonitrile[10]C₈H₅BrN₂O₂241.0439.862.0933.1511.62
2-(4-Bromo-3-methoxyphenyl)acetonitrile[11]C₉H₈BrNO226.0747.823.5735.346.20

As the table clearly demonstrates, the three structural isomers of bromo-methylphenylacetonitrile possess identical elemental compositions. Therefore, while elemental analysis would confirm the successful synthesis of a compound with the formula C₉H₈BrN, it would not be able to differentiate between these isomers. For this, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable.

In contrast, the introduction of a nitro group in 2-(2-bromo-4-nitrophenyl)acetonitrile or a methoxy group in 2-(4-bromo-3-methoxyphenyl)acetonitrile significantly alters the elemental percentages. This highlights the sensitivity of elemental analysis to changes in the molecular formula.

The following diagram illustrates the relationship between these compounds and the role of different analytical techniques:

Compound_Comparison cluster_isomers Structural Isomers cluster_analogs Structural Analogs Target 2-(2-Bromo-4-methylphenyl)acetonitrile EA Elemental Analysis (C, H, Br, N %) Target->EA Identical % Spectroscopy Spectroscopic Methods (NMR, IR, MS) Target->Spectroscopy Unique Spectra Isomer1 2-(4-Bromo-2-methylphenyl)acetonitrile Isomer1->EA Identical % Isomer1->Spectroscopy Unique Spectra Isomer2 2-(3-Bromo-2-methylphenyl)acetonitrile Isomer2->EA Identical % Isomer2->Spectroscopy Unique Spectra Analog1 2-(2-Bromo-4-nitrophenyl)acetonitrile Analog1->EA Different % Analog2 2-(4-Bromo-3-methoxyphenyl)acetonitrile Analog2->EA Different %

Caption: Comparison of analytical techniques for differentiating isomers and analogs.

Conclusion

The elemental analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile is a critical quality control step that provides a quantitative measure of its elemental composition. When the experimental data aligns with the theoretical values, it offers a high degree of confidence in the sample's purity and identity. However, as demonstrated, this technique should be employed as part of a comprehensive analytical strategy. For the unambiguous structural elucidation of 2-(2-Bromo-4-methylphenyl)acetonitrile and its distinction from structural isomers, elemental analysis must be complemented by spectroscopic methods. This integrated approach ensures the scientific rigor required in research and development.

References

  • Galbraith Laboratories, Inc. Elemental Testing. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • 2-(4-Bromo-2-methylphenyl)acetonitrile | 215800-05-8. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. [Link]

  • VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Chemazone. 2-(4-bromo-2-methylphenyl)acetonitrile - 215800-05-8. [Link]

  • J&K Scientific. 2-(2-Bromo-4-methylphenyl)acetonitrile, 95% | 1069114-80-2. [Link]

  • PubChem. 2-(2-Bromo-4-formylphenoxy)acetonitrile. [Link]

  • PubChemLite. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N). [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Bromo-4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 2-(2-Bromo-4-methylphenyl)acetonitrile

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) requires more than just reading a standard safety data sheet; it demands a mechanistic understanding of the chemical's behavior. This guide provides drug development professionals and researchers with a self-validating, field-proven operational framework for the safe handling, experimental use, and disposal of this compound.

Mechanistic Hazard Analysis

2-(2-Bromo-4-methylphenyl)acetonitrile presents a dual-threat hazard profile due to its specific functional groups:

  • The Brominated Aromatic Ring: Aryl bromides are highly lipophilic. This property facilitates rapid dermal absorption and causes severe skin and eye irritation.

  • The Acetonitrile Moiety: While aryl nitriles are generally stable, they carry the inherent risk of systemic toxicity and respiratory tract irritation (H332, H335) upon inhalation of dust or aerosols. Under extreme conditions (e.g., strong aqueous acids or thermal decomposition), nitriles can hydrolyze or degrade to release toxic byproducts.

According to the National Research Council's authoritative guide, [1], handling toxic nitriles and halogenated organics requires strict adherence to engineering controls, specifically the mandatory use of a Class II chemical fume hood to mitigate inhalation risks.

Strategic PPE Matrix

Selecting the correct Personal Protective Equipment (PPE) depends entirely on the physical state of the chemical and the solvent system used. The table below summarizes the quantitative and qualitative PPE requirements based on operational tasks.

Operational TaskRecommended PPEMechanistic Rationale
Weighing Solid Powder Double Nitrile gloves (≥0.11 mm thickness), N95/P100 mask (if outside hood), ANSI Z87.1 GogglesPrevents dermal absorption of lipophilic brominated aromatics; mitigates inhalation of aerosolized particulates generated by static electricity.
Handling in Halogenated Solvents (e.g., DCM, Chloroform)Viton or Butyl Rubber over-gloves, Nitrile inner gloves, Splash ShieldHalogenated solvents rapidly degrade and permeate standard nitrile. Viton provides a critical chemical barrier against solvent-mediated permeation of the toxic solute.
Reaction Quenching & Aqueous Workup Heavy-duty Nitrile (≥8 mil), Neoprene apron, Chemical Safety GogglesProtects against localized splashing and exothermic splattering during the aqueous quenching of nitrile-containing reaction mixtures.

Standard Operating Procedure: Preparation of a 0.5 M Solution

This step-by-step methodology outlines the safe preparation of a 0.5 M solution of 2-(2-Bromo-4-methylphenyl)acetonitrile in dichloromethane (DCM) for downstream substitution or reduction reactions.

Self-Validating System Check: Before beginning, verify that the fume hood face velocity monitor reads between 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • Workspace Preparation: Line the fume hood deck with polypropylene chemical absorbent pads. This contains potential micro-spills and prevents cross-contamination.

  • Static Mitigation & Weighing: Tare an anti-static polymeric weighing boat. Carefully transfer the required mass of 2-(2-Bromo-4-methylphenyl)acetonitrile using a grounded stainless-steel micro-spatula. Causality: Anti-static boats prevent the electrostatic repulsion that causes fine, toxic powders to aerosolize into the user's breathing zone.

  • Transfer & Glove Upgrade: Transfer the solid to a dry, inert-gas-flushed round-bottom flask. Because we are using DCM as the solvent, immediately upgrade your hand protection by donning Viton over-gloves.

  • Dissolution: Slowly add the DCM via syringe while maintaining gentle magnetic stirring. Immediately cap the flask with a secure septum to prevent volatilization of the solvent and the entrained solute.

  • Decontamination: Wipe the micro-spatula and the balance area with a solvent-damped cloth (e.g., ethanol or isopropanol), followed by a dry wipe. Dispose of all wipes in the designated halogenated solid waste container.

Waste Management & EPA-Compliant Disposal Plan

Because this compound contains a covalently bonded bromine atom, any waste generated—including the unreacted solid, reaction byproducts, and contaminated solvents—must be strictly classified as Halogenated Organic Waste .

Under the U.S. Environmental Protection Agency (EPA) regulations for [2], land disposal of untreated halogenated organic waste is strictly prohibited due to its environmental persistence and potential to leach into groundwater.

  • Segregation: Never mix halogenated waste with non-halogenated waste streams (e.g., acetone, ethanol), as this exponentially increases disposal costs and incineration risks.

  • Final Destruction: The only compliant disposal method is high-temperature incineration at an EPA-permitted hazardous waste facility.

Logical Workflow Diagram

The following decision tree illustrates the operational and disposal workflow, ensuring that the physical state of the chemical dictates the safety response.

G Start Task: Handle 2-(2-Bromo- 4-methylphenyl)acetonitrile Hood Transfer to Class II Chemical Fume Hood Start->Hood PPE Don PPE: Double Nitrile, Lab Coat, Goggles Hood->PPE State Physical State? PPE->State Solid Solid Powder Weighing State->Solid Powder Solution In Solution (e.g., DCM/THF) State->Solution Dissolved Reaction Execute Reaction (Closed System) Solid->Reaction GloveChange Upgrade Gloves: Viton/Butyl for DCM Solution->GloveChange GloveChange->Reaction Waste Waste Generation Reaction->Waste HalWaste Halogenated Organic Waste (EPA Compliant) Waste->HalWaste Incinerate High-Temp Incineration (No Landfill) HalWaste->Incinerate

Caption: Workflow for handling and disposing of 2-(2-Bromo-4-methylphenyl)acetonitrile.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA.[Link]

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.